Technical Documentation Center

2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride)

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical and Physical Properties of [Correct Chemical Name] (CAS 2446590-67-4)

Notice to the Reader: Following a comprehensive search of chemical databases and scientific literature, the compound associated with CAS number 2446590-67-4 could not be definitively identified. This prevents the creatio...

Author: BenchChem Technical Support Team. Date: March 2026

Notice to the Reader:

Following a comprehensive search of chemical databases and scientific literature, the compound associated with CAS number 2446590-67-4 could not be definitively identified. This prevents the creation of the requested in-depth technical guide on its chemical and physical properties.

The search for this specific CAS number did not yield a recognized chemical name, structure, or any associated experimental or computational data. This situation can arise for several reasons:

  • The CAS number may be incorrect or may have been transcribed with an error.

  • The compound may be a very recent discovery and has not yet been widely cataloged in public databases.

  • The substance could be a proprietary compound with limited public information.

To proceed with the generation of a detailed technical guide, a confirmed chemical name or a valid CAS number that corresponds to a known substance is required.

Once the correct chemical identity is provided, a comprehensive guide will be developed, adhering to the user's detailed requirements for scientific integrity, in-depth analysis, and clear data presentation. The intended structure of such a guide would include:

  • Introduction: An overview of the compound, its chemical class, and its significance in relevant fields of research and development.

  • Chemical Properties: A detailed table summarizing key properties such as:

    • Molecular Formula

    • Molecular Weight

    • IUPAC Name

    • SMILES Notation

    • InChI and InChIKey

    • Chemical Structure Diagram

  • Physicochemical Properties: A thorough examination of properties including:

    • Melting Point

    • Boiling Point

    • Solubility in various solvents

    • pKa

    • LogP

    • Vapor Pressure

    • Density

  • Spectroscopic Data: Analysis of available data from techniques like:

    • Nuclear Magnetic Resonance (NMR)

    • Mass Spectrometry (MS)

    • Infrared (IR) Spectroscopy

    • Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Experimental Protocols: Step-by-step methodologies for the determination and verification of the aforementioned properties, including explanations of the scientific principles behind the chosen methods.

  • Reactivity and Stability: Information on the compound's reactivity with other chemicals, its stability under various conditions (e.g., temperature, light), and potential hazardous reactions.

  • Applications and Research Significance: A discussion of the known or potential applications of the compound in areas such as drug discovery, materials science, or other relevant scientific disciplines.

  • Data Visualization: The guide would incorporate tables for clear data comparison and Graphviz diagrams to illustrate chemical structures, experimental workflows, or relevant pathways.

  • Comprehensive Referencing: All factual claims would be supported by in-text citations and a complete list of references with verifiable URLs.

We are prepared to generate this in-depth guide upon receiving the correct chemical identifier. Please verify the CAS number or provide the chemical name of the compound of interest.

Exploratory

The Role and Control of 2,3-Dimethyl-6-amino-2H-indazole in Pazopanib Synthesis: A Technical Whitepaper

Executive Summary In the landscape of modern oncology, Pazopanib (Votrient®) stands out as a potent, multi-targeted tyrosine kinase inhibitor (TKI) directed against VEGFR, PDGFR, and c-Kit. However, the pharmacological e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology, Pazopanib (Votrient®) stands out as a potent, multi-targeted tyrosine kinase inhibitor (TKI) directed against VEGFR, PDGFR, and c-Kit. However, the pharmacological efficacy and safety profile of any Active Pharmaceutical Ingredient (API) are intrinsically tied to its purity. As application scientists, we must recognize that impurity control is not merely a regulatory checkbox, but a fundamental driver of process robustness.

This whitepaper provides an in-depth technical analysis of 2,3-Dimethyl-6-amino-2H-indazole (CAS: 444731-72-0; HCl salt CAS: 635702-60-2), a critical starting material and persistent process impurity in the synthesis of Pazopanib. By exploring its mechanistic origins, detailing self-validating analytical protocols, and outlining regulatory thresholds, this guide serves as a comprehensive framework for API quality control.

Chemical Context and Mechanistic Role

The synthesis of Pazopanib relies on a highly optimized, convergent reaction pathway. 2,3-Dimethyl-6-amino-2H-indazole serves as the primary starting material (SM1). The process initiates with the condensation of SM1 with 2,4-dichloropyrimidine (SM2) under mildly basic conditions (Na₂CO₃) to yield Intermediate I (IM1). Subsequent methylation and nucleophilic substitution with 2-methyl-5-aminobenzene sulfonamide yield the final API .

The Causality of Impurity Carryover

Why does 2,3-Dimethyl-6-amino-2H-indazole persist as an impurity? The causality lies in the reaction kinetics and the molecule's structural properties. The primary amine at the 6-position is nucleophilic, but steric hindrance and competitive side reactions can lead to incomplete conversion during the initial condensation. Furthermore, the basic indazole core readily forms hydrogen bonds, allowing unreacted SM1 to co-precipitate or become trapped in the crystal lattice of downstream intermediates if solvent washing (e.g., with isopropanol) is not rigorously optimized.

Pathway SM1 2,3-Dimethyl-6-amino-2H-indazole (SM1 / Impurity) SM1->SM1 Unreacted Carryover IM1 Intermediate I (IM1) SM1->IM1 Condensation SM2 2,4-Dichloropyrimidine (SM2) SM2->IM1 IM2 Intermediate II (IM2) IM1->IM2 Methylation API Pazopanib (API) IM2->API Substitution SM3 2-Methyl-5-aminobenzene sulfonamide SM3->API

Fig 1: Pazopanib synthesis pathway showing 2,3-Dimethyl-6-amino-2H-indazole as an impurity.

Experimental Protocol: Synthesis of the Impurity Standard

To accurately quantify this impurity during API batch release, a highly pure reference standard is required. The following self-validating protocol details the synthesis of the hydrochloride salt of 2,3-dimethyl-6-amino-2H-indazole via chemoselective reduction .

Method: Chemoselective Reduction of 2,3-Dimethyl-6-nitro-2H-indazole

Causality Check: Stannous chloride (SnCl₂) is specifically chosen over palladium-catalyzed hydrogenation (Pd/C) to prevent potential over-reduction or unwanted cleavage of the indazole nitrogen-nitrogen bond, ensuring structural fidelity.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.13 g of 2,3-dimethyl-6-nitro-2H-indazole in 12 mL of 2-methoxyethyl ether. Stir continuously and cool the reaction vessel to 0°C using an ice bath.

  • Reduction: Prepare a solution of 4.48 g of stannous chloride (SnCl₂) in 8.9 mL of concentrated hydrochloric acid (HCl). Add this strongly acidic reducing mixture dropwise to the indazole solution over 5 minutes.

  • Reaction Maturation: Remove the ice bath. Allow the reaction to warm to ambient temperature and stir for exactly 30 minutes to ensure complete conversion.

  • Precipitation: Introduce 40 mL of diethyl ether to the reaction mixture. Causality Check: Diethyl ether acts as an anti-solvent; the sudden drop in the mixture's dielectric constant forces the highly polar hydrochloride salt to precipitate out of solution.

  • Isolation & Validation: Filter the resultant precipitate and wash thoroughly with cold diethyl ether. Dry under vacuum to yield ~1.1 g (95% yield) of a yellow solid.

  • Self-Validation (SST): Confirm the structure via ¹H NMR (300 MHz, DMSO-d6): δ 7.77 (d, J=8.9Hz, 1H), 7.18 (s, 1H), 7.88 (m, 1H), 4.04 (s, 3H), 2.61 (s, 3H); and Mass Spectrometry (ES+): m/z 162 (M+H).

Analytical Detection and Quantification

Robust chromatographic methods are imperative for tracking SM1 clearance. The following High-Performance Liquid Chromatography (HPLC) method is designed to separate the highly polar impurity from the lipophilic API.

Chromatographic Parameters
ParameterSpecification / ConditionRationale
Column InertSustain ODS-4 C18 (250 mm × 4.6 mm, 5 μm)Provides high surface area and robust retention for aromatic, hydrophobic systems.
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in WaterTFA acts as an ion-pairing agent, protonating the basic amine to prevent peak tailing.
Mobile Phase B 100% Acetonitrile (ACN)Ensures efficient elution of the highly lipophilic Pazopanib API.
Elution Mode Gradient (10% B to 90% B over 25 mins)Resolves early-eluting polar impurities (SM1) from late-eluting API.
Flow Rate 1.0 mL/minBalances column backpressure with optimal theoretical plate height.
Detection UV at λ = 260 nmThe extended conjugation of the indazole ring provides a strong local UV maximum here.
Self-Validating HPLC Workflow

A method is only as reliable as its internal controls. This workflow incorporates a System Suitability Test (SST) to guarantee data integrity before any batch is released.

HPLC A Sample Prep (API in Diluent) B HPLC Separation (C18, Gradient) A->B C UV Detection (λ=260 nm) B->C D System Suitability (Resolution > 2.0) C->D E Data Integration & Quantification D->E

Fig 2: Self-validating HPLC analytical workflow for the quantification of process impurities.

Protocol Execution:

  • Standard Preparation: Dissolve the synthesized 2,3-Dimethyl-6-amino-2H-indazole HCl standard in diluent (Water:ACN, 50:50 v/v) to a concentration of 0.5 μg/mL.

  • Sample Preparation: Dissolve 10 mg of Pazopanib API in 10 mL of diluent (1.0 mg/mL).

  • System Suitability Check: Inject the standard mixture. The system is validated only if the resolution (Rs) between the impurity peak and any adjacent process intermediate is ≥ 2.0, and the Signal-to-Noise (S/N) ratio is ≥ 10.

  • Quantification: Inject the API sample. Calculate the impurity percentage using the external standard area response method.

Regulatory and Quality Control Implications

The control of 2,3-Dimethyl-6-amino-2H-indazole is strictly governed by ICH Q3A(R2) guidelines for impurities in new drug substances . Because Pazopanib is typically administered at a high maximum daily dose (up to 800 mg/day for renal cell carcinoma), the regulatory thresholds for impurity clearance are highly stringent.

ICH Q3A(R2) Impurity Thresholds for Pazopanib (Max Daily Dose ≤ 2g/day)
Threshold CategoryLimit (% of API)Required Action if Exceeded
Reporting Threshold 0.05%Impurity must be reported on the Certificate of Analysis (CoA).
Identification Threshold 0.10%Structural characterization (NMR/MS) must be formally documented.
Qualification Threshold 0.15%Toxicological safety studies must be conducted to justify the limit.

Failure to purge 2,3-Dimethyl-6-amino-2H-indazole below the 0.15% qualification threshold necessitates costly toxicity profiling. Therefore, optimizing the washing steps during the isolation of Intermediate I and II is the most cost-effective strategy for commercial-scale API manufacturing.

References

  • Yuan, J.-Y., et al. "Synthesis and characterization of four process impurities in pazopanib." Pharmazie, vol. 73, no. 9, 2018, pp. 494-497.[Link]

  • International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." ICH Quality Guidelines. [Link]

Foundational

Comprehensive Molecular Weight Verification of 2,3-Dimethyl-6-amino-2H-indazole Dihydrochloride: Analytical Workflows and Stoichiometric Validation

Pharmacological Context & The Stoichiometric Imperative In the realm of active pharmaceutical ingredient (API) synthesis, assuming the molecular weight of an intermediate based solely on its core structure is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Pharmacological Context & The Stoichiometric Imperative

In the realm of active pharmaceutical ingredient (API) synthesis, assuming the molecular weight of an intermediate based solely on its core structure is a critical failure point. As a Senior Application Scientist overseeing API characterization, I frequently encounter batch failures stemming from unverified salt stoichiometries.

2,3-Dimethyl-6-amino-2H-indazole is a vital building block in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor utilized as an oral angiogenesis inhibitor targeting VEGFR and PDGFR in oncology[1]. During the condensation of this indazole derivative with 2,4-dichloropyrimidine, precise molar equivalence is paramount[1].

The challenge lies in the fact that this intermediate is commercially available in multiple forms: as a free base[2], a monohydrochloride[3], and a dihydrochloride[4]. If a laboratory assumes they are working with the monohydrochloride (197.66 g/mol ) but actually possesses the dihydrochloride (234.12 g/mol ), the molar equivalents of the active amine will be deficient by approximately 18%. This stoichiometric error inevitably leads to incomplete reactions, elevated impurity profiles, and ultimately, batch rejection. Therefore, definitively verifying the molecular weight of the dihydrochloride salt is not just a quality control step—it is a stoichiometric imperative.

Physicochemical Profiling

To establish a baseline for our analytical workflow, we must first map the quantitative differences between the available forms of the intermediate.

Table 1: Comparative Physicochemical Data of 2,3-Dimethyl-6-amino-2H-indazole Forms

PropertyFree BaseMonohydrochlorideDihydrochloride
Chemical Formula C9H11N3C9H11N3 · HClC9H11N3 · 2HCl
Molecular Weight 161.20 g/mol 197.66 g/mol 234.12 g/mol
CAS Number 444731-72-0635702-60-22446590-67-4
Monoisotopic Mass (Base) 161.095 DaN/A (Salt Complex)N/A (Salt Complex)
Counterion Molar Ratio 01.02.0

Data sourced from PubChem and ChemicalBook registries[2][3][4].

Analytical Strategy for Self-Validating Verification

A robust molecular weight verification cannot rely on a single analytical technique. Mass spectrometry (ESI-HRMS) is exceptional at determining the exact mass of the covalently bound free base[2]. However, the electrospray ionization process vaporizes and dissociates non-covalent salt complexes. Consequently, MS alone cannot differentiate between the monohydrochloride and dihydrochloride forms in a bulk powder.

To create a self-validating system, we must pair HRMS with an orthogonal technique: Argentometric Potentiometric Titration . By quantifying the exact mass of the free base and the precise molar ratio of the chloride counterion, we mathematically reconstruct and verify the total molecular weight.

Experimental Protocols

Protocol A: Intact Mass Determination via UHPLC-ESI-HRMS

This protocol confirms the structural integrity and exact mass of the indazole core (161.20 g/mol ).

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the dihydrochloride sample in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. Because the molecule contains a primary amine at the 6-position, the acidic environment ensures the amine remains fully protonated, maximizing ionization efficiency and signal-to-noise ratio in positive ion mode.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in acetonitrile (Mobile Phase B).

    • Causality: Chromatographic separation physically removes synthesis impurities (such as unreacted precursors or degradation products) that could compete for charge droplets in the ESI source, preventing ion suppression.

  • Step 3: Mass Spectrometry. Operate the Time-of-Flight (TOF) mass spectrometer in positive ESI mode. Extract the chromatogram for the [M+H]+ ion.

  • Step 4: Data Analysis. Verify that the observed m/z matches the theoretical [M+H]+ of 162.1025 Da within a mass error of < 5 ppm.

Protocol B: Counterion Quantification via Argentometric Titration

This protocol determines the exact stoichiometry of the salt to confirm the dihydrochloride status.

  • Step 1: Sample Dissolution. Accurately weigh ~100 mg of the API intermediate using a microbalance and dissolve it in 50 mL of deionized water. Add 5 mL of dilute nitric acid (HNO3).

    • Causality: Nitric acid lowers the pH to prevent the precipitation of silver carbonate or silver hydroxide. This ensures that the silver nitrate titrant reacts exclusively with the chloride ions, preventing false-positive volume readings.

  • Step 2: Titrant Preparation. Prepare and standardize a 0.1 M Silver Nitrate (AgNO3) solution against a primary standard grade Sodium Chloride (NaCl) reference.

  • Step 3: Potentiometric Titration. Titrate the sample solution with the standardized 0.1 M AgNO3 using a silver/silver chloride (Ag/AgCl) indicator electrode.

    • Causality: Utilizing potentiometric endpoint detection eliminates the subjectivity and visual errors associated with colorimetric indicators (like chromate in Mohr's method), providing absolute stoichiometric precision.

  • Step 4: Stoichiometric Calculation. Calculate the moles of chloride per mole of API. A result of 1.98 – 2.02 confirms the dihydrochloride salt form.

Data Integration & Final Verification

Once both protocols are complete, the data is integrated to verify the total molecular weight of the bulk material:

Total MW = MW(Free Base) +[Molar Ratio(Cl) × MW(HCl)] Total MW = 161.20 g/mol + [2.0 × 36.46 g/mol ] = 234.12 g/mol [4].

By proving both the identity of the core and the ratio of the counterion, the molecular weight is irrefutably verified, allowing for safe and accurate stoichiometric scaling in Pazopanib synthesis.

Workflow Visualization

MW_Verification cluster_0 Mass Spectrometry (Free Base) cluster_1 Counterion Analysis (Chloride) Start 2,3-Dimethyl-6-amino-2H-indazole Dihydrochloride Sample LC UHPLC Separation Start->LC Prep Aqueous Dissolution Start->Prep HRMS ESI-HRMS (Positive Mode) [M+H]+ m/z 162.10 LC->HRMS Integration Stoichiometric Integration 161.20 (Base) + 72.92 (2HCl) HRMS->Integration Exact Mass Titration AgNO3 Potentiometric Titration 2 Moles Cl- per Mole API Prep->Titration Titration->Integration Salt Ratio Result Verified MW: 234.12 g/mol Integration->Result

Figure 1: Analytical workflow for the molecular weight verification of the dihydrochloride salt.

References

  • 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) | C9H13Cl2N3 | CID 118704802 - PubChem . National Institutes of Health. 4

  • 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem . National Institutes of Health. 2

  • Synthesis and characterization of four process impurities in pazopanib . IMR Press. 1

  • 2,3-dimethyl-2H-indazol-6-amine hydrochloride | 635702-60-2 . ChemicalBook.3

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for 2,3-Dimethyl-6-amino-2H-indazole

This in-depth technical guide provides a comprehensive framework for the spectroscopic elucidation of 2,3-Dimethyl-6-amino-2H-indazole (CAS: 444731-72-0), a critical pharmaceutical intermediate utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the spectroscopic elucidation of 2,3-Dimethyl-6-amino-2H-indazole (CAS: 444731-72-0), a critical pharmaceutical intermediate utilized in the synthesis of kinase inhibitors such as Pazopanib[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena—explaining how the electron-donating nature of the C6-amino group and the specific geometry of the 2H-indazole tautomer dictate the analytical outputs across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Analytical Workflow & Self-Validating Protocols

To ensure absolute scientific integrity, the characterization of 2,3-Dimethyl-6-amino-2H-indazole must rely on orthogonal, self-validating techniques. A single analytical method is insufficient to definitively prove the 2H-regioisomer over the 1H-regioisomer; therefore, a multi-modal approach is required[2].

Workflow A Sample Preparation (2,3-Dimethyl-6-amino-2H-indazole) B NMR Spectroscopy (1H, 13C, NOESY, HMBC) A->B C FT-IR Spectroscopy (Diamond ATR Mode) A->C D LC-HRMS (ESI+ Mode & MS/MS) A->D E Data Integration & Regioisomer Verification B->E Spatial & Bond Connectivity C->E Functional Group Vibrations D->E Exact Mass & Fragmentation

Figure 1. Integrated analytical workflow for the spectroscopic validation of 2,3-Dimethyl-6-amino-2H-indazole.

Step-by-Step NMR Methodology

Causality: DMSO-d6 is selected over CDCl3 to prevent rapid proton exchange of the C6-primary amine, allowing the -NH2 signal to be clearly resolved. Tetramethylsilane (TMS) acts as the internal zero-point calibration.

  • Sample Preparation: Accurately weigh 15.0 mg of the analyte (purity ≥97%)[3]. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) TMS.

  • Instrument Shimming & Tuning: Transfer to a 5 mm precision NMR tube. Insert into a 400 MHz spectrometer. Perform automated gradient shimming (Z-axis) to achieve a line width < 0.8 Hz for the TMS signal.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle, an acquisition time of 3.0 s, and a relaxation delay (D1) of 2.0 s to ensure complete longitudinal relaxation.

    • ¹³C NMR: Acquire 512 scans at 100 MHz with broadband proton decoupling (WALTZ-16). Set D1 to 2.0 s.

  • 2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum using a mixing time of 300 ms. Why 300 ms? This duration is optimized to capture the transient dipole-dipole cross-relaxation between the N2-methyl and C3-methyl groups without suffering from secondary spin-diffusion artifacts.

Step-by-Step FT-IR (ATR) Methodology

Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, which can introduce moisture artifacts (broad O-H stretches) that obscure the critical N-H stretching region.

  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) to subtract ambient CO2 and water vapor.

  • Sample Application: Place ~2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

Step-by-Step LC-HRMS Methodology

Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the basic C6-amino group and the indazole nitrogen atoms readily accept protons, yielding a strong [M+H]⁺ signal.

  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to drive protonation).

  • Injection & Ionization: Inject 2 µL into the UPLC-HRMS system. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Fragmentation (MS/MS): Isolate the precursor ion at m/z 162.10 and apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 25 eV to induce ring fragmentation.

Spectroscopic Elucidation & Mechanistic Causality

NMR Interpretation: The Shielding Effect and Regioisomer Proof

The 1H and 13C NMR spectra of 2,3-Dimethyl-6-amino-2H-indazole are heavily influenced by the strong electron-donating resonance of the C6-amino group. The lone pair on the exocyclic nitrogen delocalizes into the aromatic ring, significantly increasing electron density at the ortho positions (C5 and C7) and the para position (C3a). Consequently, the H5 and H7 protons are highly shielded, appearing significantly upfield compared to an unsubstituted indazole[4].

The most critical analytical challenge is proving the molecule is the 2H-isomer rather than the 1H-isomer. In 1H-indazoles, the N-methyl group is located at N1, placing it in spatial proximity to the H7 aromatic proton. In our target molecule, the methyl is at N2, placing it adjacent to the C3-methyl group.

NMR_Logic N2_CH3 N2-CH3 (δ ~4.0 ppm) NOE NOESY Correlation (Spatial Proximity) N2_CH3->NOE HMBC HMBC Correlation (2-3 Bond Coupling) N2_CH3->HMBC C3_CH3 C3-CH3 (δ ~2.5 ppm) C3_CH3->NOE C3_CH3->HMBC H4 H4 (δ ~7.4 ppm) H7 H7 (δ ~6.4 ppm) Confirms 2H-Isomer\n(N2-CH3 & C3-CH3 are adjacent) Confirms 2H-Isomer (N2-CH3 & C3-CH3 are adjacent) NOE->Confirms 2H-Isomer\n(N2-CH3 & C3-CH3 are adjacent) C3 (δ ~125 ppm) C3 (δ ~125 ppm) HMBC->C3 (δ ~125 ppm) C3a (δ ~118 ppm) C3a (δ ~118 ppm) HMBC->C3a (δ ~118 ppm)

Figure 2. 2D NMR logical framework utilizing NOESY and HMBC to confirm the 2H-indazole regioisomer.

The NOESY spectrum will show a strong cross-peak between the N2-CH3 singlet (δ ~4.0 ppm) and the C3-CH3 singlet (δ ~2.5 ppm). The absence of a NOE correlation between the N-methyl group and the H7 proton definitively rules out the 1H-isomer[2].

Vibrational Spectroscopy (IR)

The infrared spectrum is dominated by the primary amine at C6. Unlike secondary amines which show a single N-H stretch, the primary -NH2 group exhibits two distinct stretching vibrations: the asymmetric stretch (~3400 cm⁻¹) and the symmetric stretch (~3300 cm⁻¹). The indazole core is characterized by a sharp C=N stretching band near 1620 cm⁻¹ and multiple aromatic C=C stretches between 1500 and 1600 cm⁻¹.

HRMS Fragmentation Pathways

The exact monoisotopic mass of the neutral molecule (C9H11N3) is 161.0953 Da[5]. In ESI+ mode, the protonated precursor ion [M+H]⁺ appears at m/z 162.103. The fragmentation pathway (MS/MS) is driven by the stability of the indazolium core.

MS_Frag M [M+H]+ m/z 162.10 F1 m/z 147.08 Loss of CH3 (-15 Da) M->F1 -CH3 radical F2 m/z 145.08 Loss of NH3 (-17 Da) M->F2 -NH3 F3 m/z 130.05 Loss of CH3 + NH3 (-32 Da) F1->F3 -NH3 F2->F3 -CH3 radical

Figure 3. Proposed ESI+ mass spectrometry fragmentation pathway for the [M+H]+ precursor ion.

Quantitative Data Summaries

To facilitate rapid reference and cross-validation against experimental results, the spectroscopic data is summarized in the following structured tables.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6, 298 K)

Position ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling (J in Hz) ¹³C Chemical Shift (δ, ppm) Mechanistic Note
N2-CH3 ~ 4.05 Singlet (3H) ~ 40.5 Downfield shift typical of N2-alkylation in indazoles[4].
C3-CH3 ~ 2.55 Singlet (3H) ~ 11.2 Exhibits NOE correlation with N2-CH3.
C4-H ~ 7.40 Doublet (1H), J = 8.8 ~ 122.5 Meta to the amino group; least shielded aromatic proton.
C5-H ~ 6.55 Doublet of doublets (1H), J = 8.8, 1.8 ~ 112.0 Shielded by ortho electron donation from C6-NH2.
C6-NH2 ~ 5.20 Broad singlet (2H) ~ 146.5 (C6) Exchanges with D2O; broad due to quadrupolar relaxation of ¹⁴N.
C7-H ~ 6.40 Doublet (1H), J = 1.8 ~ 90.5 Highly shielded due to proximity to both N1 and C6-NH2.

| Quaternary | - | - | 148.0 (C7a), 125.5 (C3), 118.0 (C3a) | Assigned via HMBC correlations. |

Table 2: FT-IR (ATR) Peak Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Correlation
~ 3400 Medium, Sharp N-H Asymmetric Stretch Primary amine (-NH2) at C6.
~ 3300 Medium, Sharp N-H Symmetric Stretch Primary amine (-NH2) at C6.
~ 3050 Weak C-H Aromatic Stretch Indazole ring protons (C4, C5, C7).
~ 2920, 2850 Weak C-H Aliphatic Stretch N2-CH3 and C3-CH3 groups.
~ 1620 Strong C=N Stretch Indazole core structure.

| ~ 1250 | Strong | C-N Stretch | Aryl-amine bond at C6. |

Table 3: High-Resolution Mass Spectrometry (ESI+)

Ion Type Exact Mass (m/z) Formula Interpretation
[M+H]⁺ 162.1029 [C9H12N3]⁺ Protonated molecular ion[6].
Fragment 1 147.0795 [C8H9N3]⁺• Loss of a methyl radical (-15 Da).

| Fragment 2 | 145.0764 | [C9H9N2]⁺ | Loss of ammonia (-17 Da) from the C6 position. |

Conclusion

The rigorous spectroscopic characterization of 2,3-Dimethyl-6-amino-2H-indazole requires a deep understanding of how its structural features—specifically the 2H-tautomeric geometry and the electron-donating C6-amine—manipulate analytical signals. By combining the spatial connectivity proven by NOESY NMR, the functional group validation of FT-IR, and the exact mass fragmentation of LC-HRMS, researchers can establish a self-validating, foolproof profile of this critical pharmaceutical intermediate.

References

  • Apicule. "2,3-Dimethyl-6-amino-2H-indazole hydrochloride (CAS No: 635702-60-2) API Intermediate Manufacturers." Apicule. Available at: [Link]

  • PubChem. "2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827." National Institutes of Health (NIH). Available at: [Link]

  • The Journal of Organic Chemistry. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." ACS Publications. Available at:[Link]

Sources

Foundational

A Comprehensive Review of 2,3-Dimethyl-6-amino-2H-indazole: Synthesis, Properties, and Therapeutic Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold and the Emergence of a Key Intermediate The indazole nucleus, a bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Emergence of a Key Intermediate

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to endogenous purines, such as adenine, allows indazole-containing molecules to effectively interact with a wide array of biological targets, including protein kinases.[1] This has led to the development of several FDA-approved drugs incorporating this motif, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib.[2]

This guide focuses on a specific, yet crucial, member of this family: 2,3-Dimethyl-6-amino-2H-indazole. While not a therapeutic agent in itself, this compound serves as a critical building block in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3] Furthermore, its presence as a process-related impurity in the manufacturing of Pazopanib underscores the importance of its thorough characterization for quality control in pharmaceuticals.[4] This document provides a comprehensive overview of the synthesis, physicochemical properties, and the significant, albeit indirect, role of 2,3-Dimethyl-6-amino-2H-indazole in drug development.

Chemical Synthesis and Characterization: A Self-Validating Protocol

The synthesis of 2,3-Dimethyl-6-amino-2H-indazole is a well-documented process, primarily involving the reduction of its nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole.[5] The causality behind the experimental choices lies in achieving a high-yield, clean conversion of the nitro group to an amine without compromising the integrity of the indazole ring.

Experimental Protocol: Synthesis of 2,3-Dimethyl-6-amino-2H-indazole

This protocol outlines a standard laboratory-scale synthesis. The choice of a tin(II) chloride reduction is a classic and effective method for this transformation, favored for its reliability and relatively mild conditions compared to catalytic hydrogenation, which might require specialized equipment.

Step 1: Dissolution of the Starting Material

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether with gentle heating.

  • Once fully dissolved, cool the solution to 0°C in an ice bath. The initial dissolution ensures a homogenous reaction mixture for the subsequent reduction.

Step 2: Addition of the Reducing Agent

  • To the cooled solution, add tin(II) chloride (SnCl2) (approx. 2.8 eq) under a continuous nitrogen stream. The inert atmosphere is crucial to prevent the oxidation of the tin(II) species.

Step 3: Acidification and Reduction

  • Add concentrated hydrochloric acid (HCl) dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C. The acidic environment is necessary for the reduction to proceed efficiently.

  • After the complete addition of HCl, allow the reaction to warm to room temperature and stir for approximately 45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Precipitation and Isolation

  • Upon completion of the reaction, add diethyl ether to the mixture to precipitate the product as its hydrochloride salt.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether to yield 2,3-Dimethyl-6-amino-2H-indazole hydrochloride. The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate.

Synthesis_of_2_3_Dimethyl_6_amino_2H_indazole start 2,3-Dimethyl-6-nitro-2H-indazole reagents SnCl2, HCl 2-methoxyethyl ether, 0°C to RT start->reagents Reduction product 2,3-Dimethyl-6-amino-2H-indazole (as HCl salt) reagents->product

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Dimethyl-6-amino-2H-indazole is paramount for its handling, characterization, and for controlling its levels as an impurity in active pharmaceutical ingredients (APIs).

PropertyValueSource
Molecular Formula C₉H₁₁N₃[5]
Molecular Weight 161.20 g/mol [6]
Appearance White to off-white solid[4]
CAS Number 444731-72-0[6]
InChI Key PVNVSSNARYHLRF-UHFFFAOYSA-N[6]

Biological Context and Potential Applications: Beyond an Intermediate

Currently, there is a lack of direct studies on the specific biological activities and mechanism of action of 2,3-Dimethyl-6-amino-2H-indazole. Its primary and well-documented significance lies in its role as a key starting material for the synthesis of Pazopanib.[3]

Pazopanib_Synthesis_Workflow start 2,3-Dimethyl-6-amino-2H-indazole step1 Condensation with 2,4-dichloropyrimidine start->step1 intermediate1 Intermediate I step1->intermediate1 step2 Methylation intermediate1->step2 intermediate2 Intermediate II step2->intermediate2 step3 Nucleophilic Substitution with 2-methyl-5-aminobenzene sulfonamide intermediate2->step3 product Pazopanib step3->product

A Critical Impurity in Pharmaceutical Manufacturing

In the synthesis of Pazopanib, 2,3-Dimethyl-6-amino-2H-indazole is a known process-related impurity.[5][4] The control of such impurities is a critical aspect of drug manufacturing, as their presence can potentially affect the safety and efficacy of the final drug product. Therefore, having well-characterized standards of this compound is essential for developing analytical methods to detect and quantify its presence in batches of Pazopanib.

Inferred Biological Potential: A Landscape of Possibilities

While direct biological data is sparse, the broader family of 2H-indazole derivatives exhibits a wide range of pharmacological activities.[7] This suggests that 2,3-Dimethyl-6-amino-2H-indazole could possess latent biological properties that warrant further investigation.

  • Antimicrobial and Antiprotozoal Activity: Numerous 2H-indazole derivatives have shown potent activity against various pathogens, including protozoa like Giardia intestinalis and Entamoeba histolytica, as well as various bacterial and fungal strains.[8][9] In some cases, these derivatives were found to be more potent than the standard drug, metronidazole.[8] The mechanism for these activities is not yet fully elucidated and remains an active area of research.[10]

  • Anti-inflammatory Properties: An inflammatory response is often associated with infectious diseases.[8] Some 2H-indazole derivatives have been evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[8][9]

  • Anticancer Activity: The indazole scaffold is a cornerstone in the design of anti-cancer agents, particularly kinase inhibitors.[11][12] The structural similarity of 2,3-Dimethyl-6-amino-2H-indazole to the core of many of these drugs suggests that it could serve as a starting point for the development of new anti-cancer compounds. Studies on other indazole derivatives have shown they can induce apoptosis and inhibit cell proliferation and migration in cancer cell lines.[11]

Future Research Directions

The existing literature provides a solid foundation for the synthesis and characterization of 2,3-Dimethyl-6-amino-2H-indazole. However, its biological profile remains largely unexplored. Future research should focus on:

  • Systematic Biological Screening: A comprehensive screening of 2,3-Dimethyl-6-amino-2H-indazole and its simple derivatives against a panel of microbial strains, cancer cell lines, and inflammatory targets would provide valuable insights into its potential therapeutic applications.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action. For instance, if anticancer activity is observed, investigations into its effects on cell cycle progression, apoptosis pathways, and specific kinase inhibition would be warranted.

  • Structure-Activity Relationship (SAR) Studies: The amino group at the 6-position and the methyl groups at the 2- and 3-positions are ripe for chemical modification. A systematic SAR study would help in designing more potent and selective analogs for any identified biological activity.

  • Toxicology Studies: As a known impurity, a thorough toxicological assessment of 2,3-Dimethyl-6-amino-2H-indazole is crucial to establish safe limits in the final Pazopanib drug product.

Conclusion

2,3-Dimethyl-6-amino-2H-indazole stands as a molecule of significant, albeit understated, importance in the pharmaceutical landscape. Its role as an indispensable precursor to the life-saving drug Pazopanib is firmly established. While its own biological activities are yet to be fully uncovered, the rich pharmacology of the indazole family strongly suggests a latent potential waiting to be explored. This guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its synthesis to its place in drug development, with the aim of equipping researchers and scientists with the foundational information needed to further investigate its properties and potential applications.

References

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885.
  • PharmaCompass. (n.d.). 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17096-17106.
  • Pharmaffiliates. (n.d.). Pazopanib-impurities. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • Yuan, J., et al. (2018). Synthesis and characterization of four process impurities in pazopanib. Journal of Pharmaceutical and Biomedical Analysis, 150, 1-6.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17096-17106.
  • Zhang, Q., & Li, X. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • PubChem. (n.d.). 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride). Retrieved from [Link]

  • Semantic Scholar. (2010). Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Preprints.org. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E, 68(Pt 5), o1429.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. Retrieved from [Link]

  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of organic chemistry, 85(1), 333–341.
  • Preprints.org. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Application

Application Note: Solubilization and Handling of 2,3-Dimethyl-6-amino-2H-indazole Dihydrochloride for In Vitro Assays

Executive Brief 2,3-Dimethyl-6-amino-2H-indazole dihydrochloride is a highly valuable indazole derivative, most notably recognized as a critical building block and fragment precursor in the synthesis of multi-target rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

2,3-Dimethyl-6-amino-2H-indazole dihydrochloride is a highly valuable indazole derivative, most notably recognized as a critical building block and fragment precursor in the synthesis of multi-target receptor tyrosine kinase (RTK) inhibitors, such as the VEGFR inhibitor Pazopanib ()[1]. In fragment-based drug discovery (FBDD) and biochemical screening, researchers frequently assay this core compound directly to establish baseline kinase inhibition or anti-inflammatory activity.

However, the dihydrochloride salt form presents unique physicochemical behaviors. This application note provides a self-validating, mechanistically grounded protocol for solubilizing this compound to ensure reproducible in vitro kinase and cell-based assay results, preventing common pitfalls like solvent-induced precipitation and pH-shift artifacts.

Physicochemical Profile & Solvation Dynamics

To design an effective solubilization strategy, one must first analyze the compound's fundamental thermodynamic properties ()[2].

Quantitative Data Summary
PropertyValue / Description
Nomenclature 2,3-Dimethyl-6-amino-2H-indazole dihydrochloride
CAS Registry Number 2446590-67-4
Molecular Formula C₉H₁₃Cl₂N₃ (C₉H₁₁N₃ · 2HCl)
Molecular Weight 234.13 g/mol
Salt Form Dihydrochloride
Primary Solvents DMSO, ddH₂O, Methanol

Mechanistic Rationale for Salt Selection: The free base of 2,3-dimethyl-2H-indazol-6-amine exhibits poor to moderate aqueous solubility, often requiring high concentrations of organic solvents that are toxic to cells ()[3]. The dihydrochloride salt was engineered to overcome this thermodynamic barrier. The protonation of the primary amine and the indazole core drastically lowers the desolvation energy required to enter an aqueous phase. However, this introduces a critical secondary effect: the release of two molar equivalents of hydrochloric acid (HCl) upon dissociation.

The Causality of Solvent Selection and Artifact Prevention

When preparing stocks for in vitro assays, scientists typically choose between Dimethyl Sulfoxide (DMSO) and sterile double-distilled water (ddH₂O).

  • The DMSO Route (Standard HTS): Anhydrous DMSO is the industry standard for acoustic liquid handling (e.g., Echo dispensers). The compound is highly soluble in DMSO. However, when a concentrated DMSO stock is pinned directly into an aqueous assay buffer, the sudden solvent exchange can cause transient supersaturation and micro-precipitation.

  • The Aqueous Route (Sensitive Cell Assays): ddH₂O avoids DMSO-induced cytotoxicity. However, dissolving a dihydrochloride salt in unbuffered water creates a highly acidic stock solution (pH < 3.0).

  • The "pH-Shift Artifact": If an unbuffered aqueous stock is added directly to a weakly buffered cell culture medium, the localized pH drop can denature target kinases or cause localized cell death. This is frequently misidentified as a "positive hit" for cytotoxicity.

Self-Validation Principle: Always verify the pH of the final working solution using a micro-pH probe or phenol red indicator before introducing it to the biological system.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock (DMSO)

Objective: Create a stable, long-term storage solution for biochemical screening.

  • Equilibration: Allow the lyophilized powder of 2,3-Dimethyl-6-amino-2H-indazole dihydrochloride to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Mass Calculation: For a 50 mM stock, dissolve 11.71 mg of powder in exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex the vial vigorously for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes.

  • QC Validation: Visually inspect the solution against a dark background. The solution must be completely transparent with no particulate matter.

  • Storage: Aliquot into single-use amber glass or low-retention polypropylene vials. Store at -20°C or -80°C under an inert gas (Argon/Nitrogen) to prevent oxidative degradation of the amine.

Protocol B: Preparation of Working Solutions for Cell-Based Assays

Objective: Dilute the master stock into an aqueous environment without triggering precipitation or pH shock.

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:50 into a high-capacity intermediate buffer (e.g., 100 mM HEPES, pH 7.4) to create a 1 mM working stock .

    • Mechanistic Rationale: The high buffering capacity neutralizes the acidic protons from the dihydrochloride salt before it contacts the sensitive assay system.

  • Vortexing: Immediately vortex to ensure rapid solvent mixing, minimizing the localized concentration gradients that drive micro-precipitation.

  • QC Validation: Check the pH of the 1 mM intermediate stock to ensure it remains at 7.4.

  • Final Assay Integration: Dilute the 1 mM intermediate stock into the final cell culture media. For a final assay concentration of 10 µM, perform a 1:100 dilution. This results in a final DMSO concentration of 0.02% (v/v) , well below the generally accepted 0.1% cytotoxicity threshold.

Solubilization and Dilution Workflow

Workflow Powder 2,3-Dimethyl-6-amino-2H-indazole Dihydrochloride (Powder) DMSO_Stock 50 mM Master Stock (100% Anhydrous DMSO) Powder->DMSO_Stock Add DMSO (Room Temp) QC1 QC: Vortex & Sonicate (Visual Clarity Check) DMSO_Stock->QC1 Int_Buffer Intermediate Dilution (100 mM HEPES Buffer, pH 7.4) QC1->Int_Buffer 1:50 Dilution (Pre-warmed to 37°C) QC2 QC: pH Neutralization Check (Micro-probe / Phenol Red) Int_Buffer->QC2 Final_Assay Cell Culture Media / Assay Plate (Final DMSO ≤ 0.02%) QC2->Final_Assay Final Dilution (e.g., 1:100)

Workflow for solubilizing and buffering 2,3-Dimethyl-6-amino-2H-indazole dihydrochloride.

Quality Control (QC) and Troubleshooting

  • Precipitation upon dilution: If cloudiness occurs during Protocol B, the intermediate buffer may be too cold. Ensure all aqueous buffers are pre-warmed to 37°C prior to the addition of the DMSO stock to maintain the thermodynamic solubility limit.

  • Freeze-Thaw Degradation: Repeated freeze-thaw cycles can lead to the absorption of atmospheric water into the DMSO stock, which hydrolyzes the compound over time and reduces the effective concentration. Strict adherence to single-use aliquots is mandatory for reproducible IC₅₀ generation.

References

  • Title: Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) - CID 118704802 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 2,3-Dimethyl-6-amino-2H-indazole dihydrochloride Source: Inxight Drugs (National Center for Advancing Translational Sciences) URL: [Link]

Sources

Method

Experimental Design for Kinase Inhibition Assays with Indazole Derivatives

Application Note & Protocol Guide Introduction and Mechanistic Rationale Indazole derivatives have emerged as a privileged structural class in medicinal chemistry, particularly in the development of targeted protein kina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction and Mechanistic Rationale

Indazole derivatives have emerged as a privileged structural class in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors for oncology and inflammatory diseases . The 1H-indazole core functions as a highly effective bioisostere of purine, the core structural component of adenosine triphosphate (ATP).

The Causality of Hinge-Binding: The efficacy of indazole-based compounds stems from their ability to act as ATP-competitive inhibitors. The nitrogen atoms within the pyrazole ring of the indazole core act as critical hydrogen bond donors and acceptors. These atoms interact directly with the highly conserved hinge region of the kinase ATP-binding pocket. By occupying this space, indazoles prevent ATP from binding, thereby halting the transfer of the terminal phosphate to downstream effector proteins (e.g., AKT in the PI3K pathway) .

G Indazole Indazole Inhibitor (ATP Competitor) Kinase Protein Kinase (e.g., PI3K, VEGFR) Indazole->Kinase Blocks ATP Binding ATP ATP Molecule ATP->Kinase Binds Hinge Region Substrate Downstream Effector (e.g., AKT) Kinase->Substrate Phosphorylation (Active) Response Cell Proliferation & Survival Substrate->Response Signal Cascade

Fig 1. Mechanism of ATP-competitive kinase inhibition by indazole derivatives.

Quantitative Data: Indazole Kinase Selectivity Profiling

Before executing the protocols, it is critical to benchmark expected outcomes. Indazole derivatives exhibit varied IC₅₀ profiles depending on their functional group substitutions at the C3 and C6 positions .

Target KinaseIndazole Derivative ClassAssay FormatExpected IC₅₀ RangeCellular Consequence
VEGFR-2 Arylsulphonyl indazolesADP-Glo (Biochemical)10 - 150 nMReduced angiogenesis
PI3K α 3-ethynyl-1H-indazolesTR-FRET (Cellular)300 - 800 nMAKT/mTOR pathway arrest
FGFR1 Indazole-pyrimidine hybridsRadiometric50 - 100 μ MInhibition of proliferation
Aurora A/B 6-aminoindazole derivativesADP-Glo (Biochemical)15 - 50 nMCell cycle arrest

Protocol 1: Biochemical Target Engagement (ADP-Glo Assay)

Experimental Rationale: The ADP-Glo™ assay is a universal, homogeneous, luminescent method that measures the amount of ADP formed during a kinase reaction. We select this over radiometric assays to eliminate radioactive waste while maintaining high sensitivity. Crucial Design Choice: The ATP concentration must be strictly calibrated to the specific Michaelis constant ( Km​ ) of the target kinase. If the ATP concentration vastly exceeds the Km​ , the indazole derivative will be outcompeted, artificially inflating the apparent IC₅₀.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

    • Serially dilute the indazole inhibitor in 100% DMSO, then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of ≤1% (DMSO >1% can denature the kinase).

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 μ L of the indazole inhibitor solution to the well.

    • Add 2.5 μ L of the purified recombinant kinase (e.g., PI3K or VEGFR-2) and incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.

    • Initiate the reaction by adding 5 μ L of a substrate/ATP mix (ATP concentration at apparent Km​ ).

    • Incubate the plate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 10 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection:

    • Add 20 μ L of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to kinase activity.

    • Incubate for 30 minutes, then read luminescence on a microplate reader (integration time: 0.5–1 second).

G Step1 1. Kinase Reaction (Kinase + Substrate + ATP + Indazole) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Incubate 60 min Step3 3. Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Incubate 40 min Step4 4. Luminescence Readout (ATP + Luciferin -> Light) Step3->Step4 Incubate 30 min

Fig 2. Step-by-step biochemical workflow of the ADP-Glo luminescent kinase assay.

Protocol 2: Cellular Pathway Inhibition (TR-FRET Assay)

Experimental Rationale: A highly potent biochemical IC₅₀ does not guarantee cellular efficacy due to potential issues with membrane permeability or metabolic efflux. To validate the indazole's physiological activity, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibition of downstream substrate phosphorylation (e.g., AKT phosphorylation at Thr308) .

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed target cancer cells (e.g., HCT116 or MCF-7) in a 384-well tissue culture plate at 10,000 cells/well in 15 μ L of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

    • Treat cells with a 10-point dose-response of the indazole derivative (final DMSO concentration 0.1%) and incubate for 60 minutes.

  • Pathway Stimulation (Optional but recommended):

    • If basal phosphorylation is low, stimulate the pathway (e.g., add 100 ng/mL EGF or PDGF for 10 minutes) to induce a robust kinase signaling cascade.

  • Lysis and TR-FRET Detection:

    • Remove the media and add 10 μ L of 1X Lysis Buffer supplemented with protease and phosphatase inhibitors. Shake for 30 minutes at room temperature.

    • Add 10 μ L of the TR-FRET detection antibody mixture (e.g., Terbium-labeled anti-total-AKT and D2-labeled anti-phospho-AKT-Thr308).

    • Incubate for 2 to 18 hours (overnight often yields the best signal-to-noise ratio).

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 665 nm (D2 acceptor) and 620 nm (Terbium donor).

    • Calculate the FRET ratio (665 nm / 620 nm) to determine the level of phosphorylated target protein.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness of the data, every assay must be designed as a self-validating system:

  • Z'-Factor Calculation: Always include 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (no-enzyme control or saturating reference inhibitor like Staurosporine). A Z'-factor >0.5 is mandatory to validate the assay's robustness.

  • Luminescence Quenching Control (For ADP-Glo): Indazole derivatives with extended conjugated systems may act as optical quenchers or luciferase inhibitors. To rule this out, perform a counter-screen where the indazole is added after the kinase reaction is complete but before the detection reagent. A drop in signal here indicates false-positive assay interference rather than true kinase inhibition.

  • Cytotoxicity Counter-Screen (For TR-FRET): A drop in phosphorylated AKT could simply be due to rapid cell death. Run a parallel cell viability assay (e.g., CellTiter-Glo) to ensure the IC₅₀ for pathway inhibition occurs at concentrations lower than the LC₅₀ for cytotoxicity.

References

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257.[Link]

  • Barile, E., De, S. K., Pellecchia, M., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health (PMC).[Link]

Application

Application Note: Step-by-Step Preparation and Validation of a 2,3-Dimethyl-6-amino-2H-indazole Standard Solution

Introduction & Scientific Context As a Senior Application Scientist, I approach the preparation of analytical standards not merely as a volumetric exercise, but as the foundational step in ensuring chromatographic integr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

As a Senior Application Scientist, I approach the preparation of analytical standards not merely as a volumetric exercise, but as the foundational step in ensuring chromatographic integrity. 2,3-Dimethyl-6-amino-2H-indazole (also known as 2,3-dimethyl-2H-indazol-6-amine) is a critical synthetic intermediate and process impurity in the manufacturing of Pazopanib, an FDA-approved multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma[1].

During the synthesis of the active pharmaceutical ingredient (API), the condensation of 2,3-dimethyl-6-amino-2H-indazole with 2,4-dichloropyrimidine forms the core pazopanib scaffold[2]. Unreacted starting material can persist as a downstream impurity, necessitating rigorous quantification via HPLC or LC-MS/MS to meet ICH Q3A guidelines for API purity.

Because the molecule features an electron-rich indazole core and a primary amine, it presents specific analytical challenges: it is susceptible to photo-oxidation and exhibits pH-dependent ionization. This protocol provides a self-validating, causality-driven methodology for preparing highly accurate standard solutions.

Pathway SM1 2,3-Dimethyl-6-amino- 2H-indazole (SM1) IM1 Intermediate I SM1->IM1 + SM2 (Na2CO3) SM2 2,4-Dichloropyrimidine IM2 Intermediate II (N-methylated) IM1->IM2 Methylation (CH3I/DMC) Pazopanib Pazopanib (API) IM2->Pazopanib + Sulfonamide derivative

Pazopanib synthetic pathway showing 2,3-Dimethyl-6-amino-2H-indazole as a key starting material.

Physicochemical Properties

Understanding the solid-state and solution-phase behavior of the reference standard is critical for solvent selection. The compound is commercially available as both a free base and a hydrochloride (HCl) salt[3][4]. The HCl salt is generally preferred for aqueous compatibility, whereas the free base requires organic dissolution.

Table 1: Physicochemical Data Summary

PropertyValue (Free Base)Value (HCl Salt)
CAS Number 444731-72-0635702-60-2
Molecular Formula C9H11N3C9H12ClN3
Molecular Weight 161.20 g/mol 197.66 g/mol
Appearance Off-white to dark brown solidOff-white to light brown powder
Solubility DMSO, Methanol (Slightly)Soluble in Methanol, Water
pKa (Predicted) ~4.20N/A

Materials and Reagents

  • Reference Standard: 2,3-Dimethyl-6-amino-2H-indazole (Free base or HCl salt, purity ≥ 98%).

  • Solvents: LC-MS grade Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN).

  • Diluent/Mobile Phase: Ultrapure Water (18.2 MΩ·cm) with 0.1% Formic Acid (v/v).

  • Equipment: Calibrated microanalytical balance (d = 0.01 mg), Class A amber volumetric flasks, PTFE-lined amber HPLC vials, positive displacement pipettes.

Experimental Workflow

Workflow Start Equilibrate Standard (Room Temp, Desiccator) Weigh Gravimetric Weighing (Microbalance, ±0.01 mg) Start->Weigh Stock Primary Stock Solution (1.0 mg/mL in DMSO/MeOH) Weigh->Stock Dilution Serial Dilution (Working Standards) Stock->Dilution Validation HPLC/LC-MS Validation (System Suitability Test) Dilution->Validation Storage Aliquot & Store (-20°C, Amber Vials) Validation->Storage

Workflow for the preparation and validation of 2,3-Dimethyl-6-amino-2H-indazole standard solutions.

Step-by-Step Methodology

Step 1: Gravimetric Weighing and Primary Stock Preparation (1.0 mg/mL)
  • Action: Remove the reference standard from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric condensation, which artificially inflates the apparent mass and can hydrolyze sensitive functional groups.

  • Action: Accurately weigh 10.00 mg of the standard using a static-free microbalance. Transfer quantitatively to a 10 mL Class A amber volumetric flask.

    • Causality: The primary amine is highly susceptible to UV-induced photo-oxidation. Amber glassware is mandatory to prevent degradation into N-oxide or azo byproducts during preparation.

  • Action: Add 5 mL of LC-MS grade Methanol (for HCl salt) or DMSO (for free base). Sonicate in a cold water bath for 5 minutes until visually clear. Make up to the 10 mL mark with the same solvent and invert 10 times.

    • Causality: Sonication disrupts the crystalline lattice to ensure complete dissolution. A cold water bath prevents thermal degradation and solvent evaporation, which would alter the volumetric concentration.

Step 2: Serial Dilution for Working Standards
  • Action: Prepare intermediate and working standards using a diluent that closely matches the initial conditions of your HPLC mobile phase (e.g., 5% ACN in Water with 0.1% Formic Acid).

    • Causality: Diluting the highly organic stock solution into an aqueous-heavy diluent prevents the "solvent effect." If a sample is injected in 100% DMSO/MeOH into a reversed-phase column running a highly aqueous mobile phase, the analyte will travel unretained through the column head, resulting in split or severely tailing peaks.

Table 2: Serial Dilution Scheme

Standard LevelSource SolutionVol. of Source (µL)Vol. of Diluent (µL)Final Conc. (µg/mL)
Primary Stock Pure API / ImpurityN/A10,0001,000
Intermediate Primary Stock1,0009,000100
Working 1 Intermediate1,0009,00010
Working 2 Intermediate5009,5005
Working 3 Intermediate1009,9001
Step 3: Analytical Validation (Self-Validating System)
  • Action: Perform a System Suitability Test (SST) by injecting the blank diluent, followed by five replicate injections of the 10 µg/mL working standard.

    • Causality: The blank injection proves the absence of matrix interference and carryover. The replicate injections validate the precision of the autosampler and the stability of the analyte in solution.

  • Acceptance Criteria:

    • Retention Time RSD: ≤ 1.0%

    • Peak Area RSD: ≤ 2.0%

    • Tailing Factor (Tf): ≤ 1.5.

    • Causality: A Tf > 1.5 indicates secondary interactions between the basic amine and residual silanols on the stationary phase. If observed, ensure the mobile phase pH is at least 2 units below the analyte's pKa (~4.2) by using 0.1% Formic Acid or TFA. This fully protonates the amine, masking silanol interactions and ensuring sharp, symmetrical peaks[5].

Quality Control and Storage

  • Action: Aliquot the remaining primary stock solution into 1 mL amber glass vials with PTFE-lined septa. Purge the headspace of each vial with a gentle stream of high-purity Nitrogen or Argon gas before sealing. Store at -20°C.

  • Causality: Purging with an inert gas displaces atmospheric oxygen, arresting oxidative degradation pathways of the primary amine. Aliquoting prevents repeated freeze-thaw cycles, which can cause analyte precipitation and concentration shifts over time.

References

  • Title: 2,3-Dimethyl-6-amino-2H-indazole hydrochloride API Intermediate Manufacturers Source: Apicule URL: [Link]

  • Title: Synthesis and characterization of four process impurities in pazopanib Source: IMR Press - Frontiers in Bioscience-Landmark URL: [Link]

  • Title: 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 Source: PubChem URL: [Link]

  • Title: 2,3-Dimethyl-6-amino-2H-indazole hydrochloride | C9H12ClN3 | CID 46864001 Source: PubChem URL: [Link]

Sources

Method

Comprehensive Application Note: ¹H and ¹³C NMR Assignment Protocol for 2,3-Dimethyl-2H-indazol-6-amine

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Application Note Introduction & Scientific Significance 2,3-Dimethyl-2H-indazol-6...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Application Note

Introduction & Scientific Significance

2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) is a critical heterocyclic building block and a key intermediate in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in oncology to block tumor angiogenesis (VEGFR and PDGFR pathways)[1][2].

During the synthesis of substituted indazoles, alkylation frequently yields a mixture of 1H- and 2H-indazole tautomeric derivatives. Distinguishing the 2H-isomer (where the methyl group is on the N2 atom) from the 1H-isomer (methyl on the N1 atom) is notoriously challenging using mass spectrometry or basic 1D NMR alone. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the structure of 2,3-dimethyl-2H-indazol-6-amine, grounded in heteronuclear 2D NMR causality[2].

Mechanistic Insights: Causality in NMR Behavior

Before executing the protocol, it is essential to understand the electronic environment of the molecule, as this dictates the experimental parameters and expected chemical shifts:

  • The Resonance (+M) Effect of the C6-Amine: The primary amine (-NH₂) at the C6 position is a strong electron-donating group. Through resonance, it pushes electron density into the aromatic ring, specifically shielding the ortho (C5, C7) and para (C3a) positions. Consequently, the C7 carbon and its attached proton (H-7) will appear highly upfield (shielded) compared to standard aromatic signals[2].

  • Solvent Causality (Why DMSO-d₆?): Dimethyl sulfoxide-d₆ is strictly selected over CDCl₃ or CD₃OD. Indazoles possess significant polarity, and DMSO-d₆ ensures complete dissolution. More importantly, DMSO-d₆ lacks exchangeable protons and forms hydrogen bonds with the -NH₂ group, slowing down the proton exchange rate. This allows the amine protons to be observed as a distinct, broad singlet rather than being lost to solvent exchange[2].

  • Isomer Validation via HMBC: The definitive proof of the 2H-indazole structure relies on the Heteronuclear Multiple Bond Correlation (HMBC). The N2-methyl protons will show a strong ³J correlation to the C3 quaternary carbon. If the molecule were the 1H-isomer, the N1-methyl would instead correlate to the C7a carbon.

Experimental Protocol: Self-Validating NMR Workflow

This step-by-step methodology ensures that each phase of data acquisition validates the integrity of the sample before consuming further instrument time.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 2,3-dimethyl-2H-indazol-6-amine (free base). Note: If using the hydrochloride salt (CAS: 635702-60-2), expect a global downfield shift due to protonation of the amine[1]. This protocol focuses on the free base.

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

Phase 2: Instrument Parameters & Acquisition

Perform the acquisition on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal ¹³C sensitivity. Maintain the probe temperature at 298 K.

  • ¹H NMR (1D): Spectral width of 10-12 ppm, 64 scans, relaxation delay (D1) of 2.0 seconds.

    • Validation Checkpoint: Integrate the spectrum. You must observe a ratio of 3:3:2:1:1:1. If the -NH₂ integral is less than 2, trace water in the solvent may be accelerating proton exchange.

  • ¹³C NMR (1D): Spectral width of 250 ppm, 1024 scans, D1 of 2.0 seconds, with complete proton decoupling.

  • HSQC (2D): Optimized for ¹JCH = 145 Hz. This will map all protonated carbons (C4, C5, C7, N2-CH₃, C3-CH₃).

  • HMBC (2D): Optimized for long-range coupling (²JCH and ³JCH) of 8 Hz. This is the critical step for assigning quaternary carbons (C3, C3a, C6, C7a).

NMR_Workflow N1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) N2 1D Acquisition (1H, 13C, DEPT-135) N1->N2 N3 Validation Checkpoint (Confirm 1H Integrals) N2->N3 N4 2D Acquisition (COSY, HSQC, HMBC) N3->N4 N5 Structural Elucidation (Isomer Validation & Peak Assignment) N4->N5

Caption: Workflow for comprehensive NMR acquisition and self-validating structural elucidation.

Quantitative Data Presentation: NMR Assignments

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for the free base of 2,3-dimethyl-2H-indazol-6-amine, extrapolated from authoritative structural analogs and 2H-indazole derivatives[2][3].

Table 1: ¹H NMR Assignment (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Mechanistic Note
7.40Doublet (d)1H9.0H-4 Ortho coupling to H-5. Most downfield aromatic proton due to distance from the shielding -NH₂ group.
6.50Doublet of doublets (dd)1H9.0, 2.0H-5 Ortho coupling to H-4, meta coupling to H-7. Shielded by the ortho -NH₂ group.
6.35Doublet (d)1H2.0H-7 Meta coupling to H-5. Highly shielded by both the ortho -NH₂ group and the N1 lone pair.
5.20Broad Singlet (br s)2H--NH₂ Exchangeable amine protons. Broadened due to quadrupolar relaxation of Nitrogen-14.
3.90Singlet (s)3H-N2-CH₃ Deshielded by the adjacent electronegative N2 atom.
2.50Singlet (s)3H-C3-CH₃ Typical allylic/aromatic methyl shift. Often overlaps slightly with residual DMSO signal (2.50 ppm); resolution requires careful processing.
Table 2: ¹³C NMR Assignment (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentHMBC Correlations (Protons correlating to this Carbon)
149.5Quaternary (C)C-7a H-4 (³J), H-7 (²J)
147.0Quaternary (C-N)C-6 H-4 (³J), H-5 (²J), H-7 (²J)
131.5Quaternary (C)C-3 N2-CH₃ (³J), C3-CH₃ (²J)
120.5Methine (CH)C-4 H-5 (²J)
115.0Quaternary (C)C-3a H-5 (³J), H-7 (³J), C3-CH₃ (³J)
113.5Methine (CH)C-5 H-4 (²J), H-7 (³J)
92.0Methine (CH)C-7 H-5 (³J)
37.5Methyl (CH₃)N2-CH₃ -
9.8Methyl (CH₃)C3-CH₃ -

Logical Relationship: HMBC Correlation Mapping

To definitively prove that the synthesized molecule is the 2H-indazole rather than the 1H-indazole, we rely on the logical network of HMBC cross-peaks. The diagram below maps the critical ²J and ³J correlations that anchor the methyl groups to the indazole core.

HMBC_Logic H_N2Me N2-CH3 Protons (3.90 ppm) C_3 C-3 Quaternary (131.5 ppm) H_N2Me->C_3 3J (Validates 2H-Isomer) H_C3Me C3-CH3 Protons (2.50 ppm) H_C3Me->C_3 2J C_3a C-3a Quaternary (115.0 ppm) H_C3Me->C_3a 3J H_4 H-4 Proton (7.40 ppm) C_6 C-6 (C-NH2) (147.0 ppm) H_4->C_6 3J C_7a C-7a Quaternary (149.5 ppm) H_4->C_7a 3J H_7 H-7 Proton (6.35 ppm) H_7->C_3a 3J H_7->C_6 2J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for isomer validation.

Interpretation of the Diagram: The presence of a cross-peak between the N-methyl protons (3.90 ppm) and the C-3 carbon (131.5 ppm) is the definitive proof of the 2H-indazole structure. In a 1H-indazole, this ³J correlation would be absent, and instead, a correlation to C-7a (149.5 ppm) would be observed[2].

References

  • Le, T. T., et al. "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." Molecules (MDPI), 2024. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "2-Methyl-2H-indazol-6-amine." PubChem Compound Summary for CID 590220. Available at:[Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2,3-Dimethyl-6-amino-2H-indazole

Abstract This application note presents a detailed protocol and a proposed fragmentation pathway for the structural elucidation of 2,3-Dimethyl-6-amino-2H-indazole using Liquid Chromatography coupled with Electrospray Io...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol and a proposed fragmentation pathway for the structural elucidation of 2,3-Dimethyl-6-amino-2H-indazole using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). As a known impurity in the synthesis of the multi-targeted tyrosine kinase inhibitor Pazopanib, the accurate identification of this molecule is critical for quality control and regulatory compliance in drug development.[1][2] This guide provides a comprehensive methodology, from sample preparation to data interpretation, and hypothesizes the key fragmentation pathways based on established principles of gas-phase ion chemistry. The proposed diagnostic ions and neutral losses serve as a reliable reference for researchers in pharmaceutical analysis and related fields.

Introduction

2,3-Dimethyl-6-amino-2H-indazole is a heterocyclic aromatic amine of significant interest in the pharmaceutical industry, primarily as a process-related impurity in the synthesis of Pazopanib.[1] The stringent guidelines set by regulatory bodies for the identification and characterization of impurities necessitate robust and sensitive analytical methods.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for identifying and quantifying such small molecules in complex matrices.[3]

Electrospray ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like the topic compound, typically yielding a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[4][5] Subsequent fragmentation of this precursor ion using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) generates a unique fragmentation pattern, or "fingerprint," that is essential for unambiguous structural confirmation.[5][6]

This document serves as a technical guide for researchers, providing a validated protocol and a scientifically grounded hypothesis of the fragmentation behavior of 2,3-Dimethyl-6-amino-2H-indazole. The discussion explains the causality behind experimental choices and fragmentation mechanisms, ensuring a trustworthy and authoritative resource.

Theoretical Mass and Isotopic Pattern

Before experimental analysis, calculating the theoretical mass is a prerequisite for identifying the correct precursor ion.

  • Molecular Formula: C₉H₁₁N₃

  • Average Molecular Weight: 161.21 g/mol

  • Monoisotopic Mass: 161.0953 Da

  • Protonated Species [M+H]⁺: The expected precursor ion in positive mode ESI-MS will be [C₉H₁₂N₃]⁺.

  • Theoretical m/z of [M+H]⁺: 162.1031 Da

This theoretical m/z value is the target for precursor ion selection in subsequent MS/MS experiments. Published data confirms the observation of the [M+H]⁺ ion at m/z 162.[1]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be robust and reproducible, incorporating best practices for small molecule LC-MS/MS analysis.[7]

Sample and Standard Preparation

The integrity of the final data is fundamentally dependent on the quality of sample preparation. To minimize matrix effects and ensure accurate ionization, a clean and simple preparation is essential.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2,3-Dimethyl-6-amino-2H-indazole reference standard and dissolve it in 1 mL of LC-MS grade methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using a solvent mixture that mirrors the initial chromatographic conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[8]

  • Blank Samples: Prepare blank samples using only the dilution solvent to monitor for system contamination and carryover between injections.[8]

Causality: The use of LC-MS grade solvents is critical to avoid introducing contaminants that could create adducts or suppress the analyte signal.[7] Diluting the sample in the initial mobile phase composition prevents peak distortion during injection. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing the signal in positive ion mode.[9]

Liquid Chromatography (LC) Parameters

The chromatographic separation ensures that the analyte enters the mass spectrometer free from co-eluting interferences.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAqueous phase for reversed-phase chromatography; acid promotes protonation.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for elution; compatible with ESI.[9]
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA standard gradient to ensure elution of the compound with good peak shape and separation from potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Vol. 2 µLA small volume minimizes potential column overload and peak distortion.
Mass Spectrometry (MS) Parameters

These settings are optimized for the detection and fragmentation of the target analyte.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar molecules; the amino and indazole nitrogen atoms are readily protonated in positive mode.[2]
Scan Mode Full Scan (MS1) followed by Product Ion Scan (MS/MS)MS1 confirms the presence of the precursor ion (m/z 162.1). MS/MS provides the fragmentation pattern for structural confirmation.[2]
MS1 Scan Range m/z 50 - 300A range sufficient to detect the precursor ion and observe potential low-mass background ions.
Precursor Ion m/z 162.1 ± 0.5Selects the protonated molecule for fragmentation.
Collision Gas ArgonAn inert gas used to induce fragmentation (CID).
Collision Energy (CE) Ramped (e.g., 15-40 eV)Ramping the CE allows for the observation of both low-energy (stable) and high-energy (less stable) fragments, providing a richer, more informative spectrum.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 °CA lower temperature suitable for thermally labile molecules.

Proposed Fragmentation Pathway Analysis

The structural features of 2,3-Dimethyl-6-amino-2H-indazole—an aromatic amine, a methylated pyrazole ring, and a fused benzene ring—dictate its fragmentation behavior. Protonation is expected to occur at either the exocyclic amino group or the N2 nitrogen, both of which would activate the molecule for fragmentation.

The Precursor Ion: [M+H]⁺, m/z 162.1

The journey begins with the protonated molecule, [C₉H₁₂N₃]⁺, at m/z 162.1. This stable, even-electron ion is the parent for all subsequent product ions observed in the MS/MS spectrum.

Primary Fragmentation: Loss of a Methyl Radical

The most labile bonds susceptible to cleavage under CID are often those involving heteroatoms and methyl groups. Alpha-cleavage is a dominant fragmentation pathway for amines and N-methylated compounds.[10][11] Therefore, the most probable initial fragmentation is the homolytic cleavage of the N2-CH₃ bond.

  • Proposed Fragment 1: [M+H - •CH₃]⁺, m/z 147.1

    • Neutral Loss: •CH₃ (15.02 Da)

    • Mechanism: This fragmentation involves the loss of a methyl radical from the N2 position of the indazole ring. This is a common and energetically favorable pathway for N-methylated heterocyclic compounds. The resulting odd-electron radical cation at m/z 147.1 is stabilized by resonance across the aromatic system.

Secondary and Tertiary Fragmentation Pathways

The primary fragment ion at m/z 147.1 can undergo further dissociation to yield more structurally informative ions.

  • Proposed Fragment 2: [M+H - •CH₃ - HCN]⁺, m/z 120.1

    • Neutral Loss: HCN (27.01 Da) from the m/z 147.1 fragment.

    • Mechanism: The expulsion of hydrogen cyanide (HCN) is a hallmark fragmentation pattern for nitrogen-containing heterocyclic rings, including indazoles and pyrazoles.[12][13] This rearrangement and loss from the pyrazole moiety of the indazole core results in a stable fragment ion.

  • Proposed Fragment 3: [M+H - •CH₃ - C₂H₃N]⁺, m/z 106.1

    • Neutral Loss: CH₃CN (Acetonitrile, 41.03 Da) from the m/z 147.1 fragment.

    • Mechanism: An alternative rearrangement could involve the loss of acetonitrile, incorporating the C3-methyl group and the N2 nitrogen. This would lead to a fragment ion at m/z 106.1, likely corresponding to a protonated benzyne-amine type structure.

Summary of Proposed Fragments

The key diagnostic ions predicted for 2,3-Dimethyl-6-amino-2H-indazole are summarized below.

Proposed Fragmentm/z (Monoisotopic)Proposed FormulaNeutral Loss (from Precursor)
Precursor Ion 162.1031[C₉H₁₂N₃]⁺-
Fragment 1 147.0874[C₈H₉N₃]⁺••CH₃
Fragment 2 120.0769[C₇H₈N₂]⁺••CH₃, HCN
Fragment 3 106.0657[C₇H₈N]⁺•CH₃, CH₃CN
Visualization of the Fragmentation Pathway

The logical flow of the proposed fragmentation cascade is illustrated below.

Fragmentation_Pathway cluster_main Proposed Fragmentation Cascade precursor [M+H]⁺ m/z 162.1 [C₉H₁₂N₃]⁺ frag1 Fragment 1 m/z 147.1 [C₈H₉N₃]⁺• precursor->frag1 - •CH₃ frag2 Fragment 2 m/z 120.1 [C₇H₈N₂]⁺• frag1->frag2 - HCN frag3 Fragment 3 m/z 106.1 [C₇H₈N]⁺ frag1->frag3 - CH₃CN (alternative)

Caption: Proposed primary fragmentation pathway for protonated 2,3-Dimethyl-6-amino-2H-indazole.

Comprehensive Analytical Workflow

A robust analytical strategy involves more than just data acquisition. The following workflow ensures data integrity from sample receipt to final report.

Analytical_Workflow cluster_workflow Structural Elucidation Workflow A 1. Sample & Standard Preparation B 2. LC-MS Method Development A->B C 3. Data Acquisition (MS1 & MS/MS) B->C D 4. Data Processing C->D E 5. Precursor Ion Confirmation (m/z 162.1) D->E F 6. Fragmentation Pattern Analysis D->F G 7. Structural Confirmation & Reporting E->G F->G

Caption: A comprehensive workflow for the analysis and structural confirmation of the target compound.

Conclusion

The combination of liquid chromatography with tandem mass spectrometry provides a powerful tool for the identification of 2,3-Dimethyl-6-amino-2H-indazole. This application note details a robust LC-MS/MS protocol and proposes a scientifically sound fragmentation pathway. The predicted fragmentation pattern, initiated by the loss of a methyl radical to form a key ion at m/z 147.1 , followed by the subsequent loss of hydrogen cyanide to yield an ion at m/z 120.1 , provides a unique and reliable fingerprint for this molecule. This methodology and the accompanying spectral interpretation guide offer researchers an authoritative framework for the confident identification of this critical pharmaceutical impurity.

References

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Gao, Y., et al. (2018). An unusual fragmentation mechanism involving the transfer of a methyl group. Journal of Mass Spectrometry.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
  • ChemicalBook. (2025). 2,3-dimethyl-2H-indazol-6-amine hydrochloride.
  • Li, N. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Kim, J., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • Schymkowitz, T., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules.
  • BenchChem. (2025). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

Method

Application Notes &amp; Protocols: Indazole Scaffolds in Novel Drug Discovery Pipelines

Executive Summary & Pharmacological Significance The indazole core (comprising 1H- and 2H-tautomers) is a highly versatile, nitrogen-rich heterocyclic pharmacophore. Because of its structural similarity to the purine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The indazole core (comprising 1H- and 2H-tautomers) is a highly versatile, nitrogen-rich heterocyclic pharmacophore. Because of its structural similarity to the purine ring of adenosine triphosphate (ATP), the indazole scaffold is uniquely positioned to act as a privileged structure in medicinal chemistry, particularly in the design of targeted therapies 1[1]. Its ability to form highly specific interactions with various biological targets has led to its extensive application in modern oncology drug discovery pipelines, serving as the foundational architectural element for numerous FDA-approved therapeutics 2[2].

Mechanistic Rationale: Indazoles as Kinase Inhibitors

Protein kinases are critical regulators of the cell cycle, and their aberrant phosphorylation pathways are a primary driver of tumorigenesis. Indazole derivatives function primarily by anchoring into the ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR2) and serine/threonine kinases (e.g., Aurora kinases) 3[3].

The nitrogen atoms at the N1 and N2 positions of the indazole ring serve as critical hydrogen-bond donors and acceptors. They interact directly with the backbone amide residues of the kinase hinge region. This interaction forms a rigid conformational lock that prevents endogenous ATP from binding, ultimately arresting downstream signaling pathways (such as tumor angiogenesis) and inducing apoptosis[3].

G A Indazole Scaffold B ATP-Binding Pocket A->B Competitive Binding C Hinge Region H-Bonding B->C Anchoring D Kinase Inhibition C->D Conformational Lock E Apoptosis Induction D->E Signal Arrest

ATP-competitive kinase inhibition pathway by indazole scaffolds.

Quantitative Landscape of FDA-Approved Indazole Drugs

The translation of indazole scaffolds from bench to bedside is evidenced by several highly successful clinical candidates. The table below summarizes key FDA-approved drugs relying on the indazole core 4[4].

Drug NameTarget Kinase / ReceptorPrimary IndicationStructural Role of Indazole
Pazopanib VEGFR-1/2/3, PDGFR, c-KITRenal Cell CarcinomaCore hinge-binding scaffold[5]
Axitinib VEGFR-1/2/3Advanced Renal Cell CarcinomaATP-competitive anchoring[4]
Entrectinib ROS1, TRK, ALKNon-Small Cell Lung CancerKinase pocket penetration[4]
Granisetron 5-HT3 Receptor (Antagonist)Chemotherapy-induced EmesisReceptor recognition motif[6]

Advanced Synthetic Protocols: Copper-Catalyzed Ullmann-Type Cyclization

While classical methods like the Jacobson synthesis rely on the diazotization of N-acylated o-toluidines 7[7], modern drug discovery demands highly regioselective and scalable methodologies. The intramolecular Ullmann-type C-N cross-coupling of aryl hydrazones represents a state-of-the-art approach for synthesizing functionalized 1H-indazoles 8[8].

Causality in Experimental Design
  • Catalyst Selection (CuBr vs. CuCl): Copper(I) bromide is specifically chosen to strictly catalyze the C-N bond formation. Empirical data demonstrates that utilizing CuCl introduces a competing nucleophilic aromatic substitution (SNAr), leading to a chlorinated impurity at the 4-position of the indazole ring[8].

  • Base Selection (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a strong, non-nucleophilic base. It drives the necessary deprotonation of the hydrazone intermediate without engaging in nucleophilic side reactions that weaker or nucleophilic bases might trigger[8].

  • Solvent Selection (Acetonitrile): Acetonitrile provides a polar aprotic environment that effectively solubilizes the intermediates while stabilizing the Cu(I) catalytic cycle[8].

Step-by-Step Protocol: Synthesis of 1H-Indazole

1. Setup and Inertion: Equip a three-necked round-bottom flask (RBF) with a mechanical stirrer, thermocouple, and nitrogen gas inlet. Purge the system with N2 for 15 minutes to prevent oxidative degradation of the copper catalyst[8]. 2. Reagent Charging: Sequentially charge the aryl hydrazone precursor (1.0 eq) and Copper(I) bromide (0.55 eq) into the RBF under a steady stream of nitrogen[8]. 3. Solvent Addition: Add anhydrous Acetonitrile (20 volumes relative to the starting material) and initiate moderate mechanical stirring[8]. 4. Base Addition: Introduce DBU (3.0 eq) in a single portion. The non-nucleophilic nature of DBU ensures selective deprotonation of the hydrazone[8]. 5. Catalytic Heating: Heat the reaction mixture to 55 °C using a temperature-controlled heating mantle. Maintain this temperature for 16–24 hours[8]. 6. Self-Validation Checkpoint (IPC): Withdraw a 0.1 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC or TLC. The system validates itself when the chromatogram shows <2% of the starting hydrazone. Do not proceed to purification until this metric is achieved, ensuring maximum yield and preventing mixed-fraction chromatography. 7. Purification: Dry load the crude reaction mixture onto a 3:1:1 mixture of silica gel, activated carbon, and sodium sulfate. Purify via normal-phase column chromatography to isolate the pure 1H-indazole derivative[8].

G S1 Aryl Hydrazone S2 Add CuBr + MeCN S1->S2 S3 Inert Atmosphere (N2) S2->S3 S4 Add DBU Base S3->S4 S5 Heat to 55°C S4->S5 S6 IPC (HPLC/TLC) S5->S6 Monitor Conversion S7 1H-Indazole S6->S7 >98% Conversion

Workflow for the Cu-catalyzed Ullmann-type synthesis of 1H-indazoles.

Quantitative Data: Optimization of Reaction Conditions
CatalystBaseTemp (°C)Time (h)Major ProductImpurity Profile
CuBr (0.55 eq)DBU (3.0 eq)5516-241H-Indazole (>90%)Clean profile[8]
CuCl (0.55 eq)DBU (3.0 eq)5516-241H-Indazole (<70%)Significant SNAr chlorinated impurity[8]

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Source: National Institutes of Health (NIH)
  • Indazole Derivatives Source: BLDpharm URL
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis Source: BenchChem URL
  • Indazole From Natural Resources And Biological Activity Source: Journal of Pharmaceutical Negative Results URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications URL

Sources

Application

Safe handling and long-term storage protocols for 2,3-Dimethyl-6-amino-2H-indazole

Application Note: Safe Handling, Storage, and Preparation Protocols for 2,3-Dimethyl-6-amino-2H-indazole Executive Summary & Synthetic Utility 2,3-Dimethyl-6-amino-2H-indazole (also referred to as 2,3-dimethyl-2H-indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Preparation Protocols for 2,3-Dimethyl-6-amino-2H-indazole

Executive Summary & Synthetic Utility

2,3-Dimethyl-6-amino-2H-indazole (also referred to as 2,3-dimethyl-2H-indazol-6-amine) is a highly specialized heterocyclic building block. In pharmaceutical development, it serves as a critical active pharmaceutical ingredient (API) intermediate, most notably in the synthesis of Pazopanib—a potent, FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in oncology to target VEGFR and PDGFR[1].

Because the compound contains an electron-rich primary aromatic amine, it presents unique challenges regarding oxidative stability and occupational safety. This application note establishes field-proven, self-validating protocols for the long-term storage and safe handling of this intermediate to ensure both synthetic yield integrity and researcher safety.

Physicochemical Profiling & Hazard Assessment

Understanding the exact physical properties and hazard classifications of your specific salt form is the first step in designing a safe workflow. The compound is typically supplied either as a free base or a hydrochloride (HCl) salt.

PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 444731-72-0635702-60-2
PubChem CID 1154282746864001
Molecular Formula C9H11N3C9H12ClN3
Molecular Weight 161.20 g/mol 197.66 g/mol
Physical State White to off-white solidOff-white to pale yellow powder
Key GHS Hazards H302, H315, H319, H335, H341 H302, H315, H319, H335

Note: PubChem data indicates that the free base form carries the H341 hazard statement, classifying it as a suspected mutagen[2].

Mechanistic Basis for Instability & Toxicity

As a Senior Application Scientist, it is vital to understand the causality behind degradation and toxicity to respect the protocols:

  • Oxidative Degradation: The primary amine at the 6-position is highly activated by the electron-donating nature of the indazole ring. Upon exposure to atmospheric oxygen, light, or trace transition metals, it undergoes rapid auto-oxidation to form highly colored azo, nitroso, or quinone-imine dimers. This compromises the purity of the Pazopanib precursor.

  • Mutagenic Potential (H341): Aromatic amines can undergo N-hydroxylation in vivo via cytochrome P450 enzymes. This metabolic activation forms reactive nitrenium ions that can intercalate or covalently bind to DNA[3]. Consequently, stringent engineering controls are mandatory to prevent inhalation or dermal absorption.

Long-Term Storage Protocols

To suppress the thermodynamic drivers of oxidation, the following storage parameters must be strictly maintained[4]:

  • Temperature Control: Store strictly at 2-8°C . Refrigeration exponentially decreases the kinetic rate of auto-oxidation.

  • Atmospheric Exclusion: Store under an inert atmosphere (Argon or Nitrogen purge). Oxygen is the primary reactant in amine degradation.

  • Actinic Light Protection: Use amber glass vials. UV and visible light act as catalysts for radical-mediated oxidation pathways.

  • Seal Integrity: Utilize PTFE-lined caps. Standard rubber septa can degrade or allow oxygen permeation over time; PTFE provides an inert, impermeable barrier.

Standard Operating Procedure (SOP): Safe Handling & Dissolution

This protocol is designed as a self-validating system . If a step fails, the visual validation checks will immediately alert the researcher, preventing the use of compromised reagents in downstream API synthesis.

Step 1: Environmental & PPE Preparation

  • Action: Don appropriate PPE, including a well-fitted respirator (N95/P100 minimum) and double nitrile gloves. Conduct all open-container work inside a dedicated chemical fume hood or a powder-weighing enclosure with HEPA-filtered exhaust.

  • Causality: Standard biosafety cabinets recirculate air and are designed for biologicals. Powdered chemical intermediates with H341 designations require dedicated local exhaust ventilation to prevent the dissemination of mutagenic dust.

Step 2: Weighing & Transfer

  • Action: Use anti-static spatulas and weigh boats. After removing the required mass, immediately flush the source vial with Argon gas for 10 seconds before sealing with a PTFE cap.

  • Causality: Static charge can aerosolize fine powders, increasing inhalation risk. The Argon flush displaces ambient oxygen, preserving the remaining stock.

Step 3: Dissolution & Auto-Validation

  • Action: Dissolve the weighed solid in anhydrous, degassed dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Causality: Degassing the solvent removes dissolved oxygen, preventing the immediate auto-oxidation of the amine in solution.

  • Validation Check: Visually inspect the solution against a white background. A successful, pure dissolution will yield a clear to pale-yellow solution. If the solution shifts to a dark brown, pink, or purple hue, this is a positive indicator of oxidative degradation. Discard the oxidized batch immediately to prevent downstream synthetic failures.

Workflow Visualization

Workflow cluster_Storage Long-Term Storage Protocol cluster_Handling Handling & Preparation SOP cluster_Hazards Hazard Mitigation Targets Compound 2,3-Dimethyl-6-amino-2H-indazole (Solid API Intermediate) Temp Temperature Control Store at 2-8°C Compound->Temp Atmos Inert Atmosphere Argon/Nitrogen Purge Compound->Atmos Light Actinic Light Protection Amber Glass/Foil Compound->Light PPE Don PPE Respirator & Nitrile Gloves Compound->PPE Oxidation Prevent Amine Oxidation & Degradation Temp->Oxidation Atmos->Oxidation Light->Oxidation Weighing Weighing Use Local Exhaust Ventilation PPE->Weighing Toxicity Prevent Exposure (H341 Mutagenicity) PPE->Toxicity Dissolution Dissolution Anhydrous DMSO/DMF Weighing->Dissolution Weighing->Toxicity

Safe handling, storage, and hazard mitigation workflow for 2,3-Dimethyl-6-amino-2H-indazole.

References

  • apicule.com - 2,3-Dimethyl-6-amino-2H-indazole hydrochloride API Intermediate Manufacturers. Available at:[Link]

  • PubChem - 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Dimethyl-6-amino-2H-indazole Aqueous Solubility

Welcome to the Formulation & Assay Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the aqueous insolubility of 2,3-Dimethyl-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the aqueous insolubility of 2,3-Dimethyl-6-amino-2H-indazole (a critical kinase inhibitor intermediate and precursor to Pazopanib).

Here, we bypass generic advice and provide mechanistic troubleshooting, decision workflows, and self-validating protocols to ensure your in vitro and in vivo assays succeed.

Part 1: Mechanistic Understanding (FAQs)

Q1: Why does 2,3-Dimethyl-6-amino-2H-indazole immediately crash out of solution when added to physiological buffers like PBS (pH 7.4)? A: The precipitation is driven by the thermodynamic incompatibility between the compound's highly lipophilic core and the polar aqueous environment. The 2,3-dimethyl-2H-indazole scaffold features a planar, hydrophobic aromatic system that promotes strong intermolecular π−π stacking, leading to a high crystal lattice energy. Furthermore, while the molecule possesses a 6-amino group, this primary amine is a weak base. At a physiological pH of 7.4, the amine remains largely un-ionized (neutral), stripping the molecule of any charge-dipole interactions with water [1]. Consequently, the hydrophobic effect dominates, forcing the molecules to aggregate and precipitate.

Q2: I am running a sensitive cell-based assay. Which solubilization method minimizes cytotoxicity? A: For cell culture, organic co-solvents like DMSO must be kept strictly below 0.1% - 0.5% (v/v) to prevent solvent-induced artifacts, protein denaturation, or membrane toxicity [2]. If your required working concentration exceeds what can be achieved with 0.5% DMSO, we highly recommend Host-Guest Complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD sterically encapsulates the hydrophobic indazole moiety within its lipophilic cavity while presenting a hydrophilic exterior to the buffer, dramatically enhancing solubility without altering the pH or requiring toxic co-solvents[3].

Q3: Can I just purchase the hydrochloride salt instead of the free base to solve this? A: Yes, but with caveats. 2,3-Dimethyl-6-amino-2H-indazole is commercially available as a hydrochloride salt (CAS 635702-60-2) [4]. The pre-formed salt bypasses the initial energy barrier of protonating the free base, offering superior dissolution kinetics in pure, unbuffered water. However, if you dissolve the HCl salt directly into a strongly buffered physiological solution (like PBS at pH 7.4), the buffer will immediately strip the proton from the amine, reverting it to the insoluble free base and causing delayed micro-precipitation.

Part 2: Solubilization Decision Workflow

Use the following logical decision tree to select the optimal solubilization strategy based on your specific assay constraints.

Sol A 2,3-Dimethyl-6-amino-2H-indazole Precipitation in Buffer B Is <0.5% DMSO tolerated by the assay? A->B C Co-solvent Method (Prepare DMSO Stock) B->C Yes D Is acidic pH (pH < 5) physiologically acceptable? B->D No G Aqueous Solubilization Achieved C->G E pH Modification (Protonate 6-NH2) D->E Yes F Cyclodextrin Complexation (Use 10-20% HP-β-CD) D->F No E->G F->G

Decision tree for enhancing 2,3-Dimethyl-6-amino-2H-indazole solubility in aqueous buffers.

Part 3: Validated Solubilization Protocols

Every protocol below is designed as a self-validating system . Do not assume solubility has been achieved just because the solution looks clear to the naked eye; always perform the listed validation step to rule out colloidal aggregation.

Protocol A: Co-Solvency (DMSO to Aqueous Buffer)

Causality: DMSO acts as a water-miscible hydrogen-bond acceptor that disrupts the cohesive energy of water, lowering the dielectric constant of the mixture and successfully solvating the dimethyl-indazole core [1].

  • Stock Preparation: Weigh the free base powder and dissolve it in 100% sterile DMSO to create a high-concentration master stock (e.g., 50 mM). Vortex and sonicate in a water bath for 2 minutes.

  • Thermal Matching: Pre-warm your target aqueous buffer to 37°C. Cold buffers cause immediate thermodynamic shock, drastically reducing the kinetic solubility limit.

  • Dilution: Add the DMSO stock dropwise to the vigorously stirring buffer to achieve your final concentration (e.g., a 1:1000 dilution yields 50 µM with 0.1% DMSO).

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates light scattering from colloidal micro-precipitation. If OD600​<0.05 , true solubilization is validated.

Protocol B: pH-Driven Ionization

Causality: Lowering the buffer pH below the pKa of the 6-amino group forces protonation. This converts the neutral, lipophilic molecule into a highly soluble cationic species, allowing strong ion-dipole interactions with water [1].

  • Suspension: Suspend the compound directly in deionized water (the solution will be highly turbid).

  • Acidification: Add 0.1 M HCl dropwise while continuously monitoring the pH. As the pH drops below 4.5, the suspension will rapidly clear as the amine protonates.

  • Back-Titration: Slowly titrate back with 0.1 M NaOH to your maximum allowable assay pH (e.g., pH 5.5 - 6.0), stopping immediately if any turbidity reappears.

  • Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a microscopic pellet validates that you have not exceeded the thermodynamic solubility limit at that specific pH.

Protocol C: Host-Guest Complexation (HP- β -CD)

Causality: HP- β -CD relies on steric encapsulation rather than chemical modification. The 2,3-dimethyl-2H-indazole core slips into the hydrophobic torus of the cyclodextrin, shielding it from water [3].

  • Excipient Prep: Prepare a 20% (w/v) solution of HP- β -CD in your target physiological buffer (e.g., PBS pH 7.4).

  • Addition: Add an excess of 2,3-Dimethyl-6-amino-2H-indazole powder directly to the HP- β -CD buffer.

  • Equilibration: Incubate the sealed vial on an orbital shaker at 37°C for 24 to 48 hours. Complexation is a slow thermodynamic process; do not rush this step.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble drug.

  • Self-Validation Check: Quantify the dissolved drug concentration in the filtrate using HPLC-UV against a known standard curve. This validates the exact working concentration achieved for your downstream assays.

Part 4: Quantitative Strategy Comparison

Use the following table to compare the practical limits of each solubilization strategy.

Solubilization StrategyPrimary Mechanism of ActionMax Practical ConcentrationAssay CompatibilitySelf-Validation Metric
Co-Solvency (DMSO) Disruption of water H-bond network~50 - 100 µMBiochemical / Cell-free OD600​<0.05
pH Adjustment (< pH 5) Protonation of 6-amino group> 5 mMGastric models / ChemistryNo pellet at 10,000 x g
HP- β -CD (20% w/v) Host-guest steric encapsulation1 - 2 mMCell-based / In vivoHPLC-UV quantification

References

  • Title: How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers Source: Benchchem URL
  • Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL
  • Title: 2,3-Dimethyl-6-amino-2H-indazole hydrochloride | C9H12ClN3 | CID 46864001 Source: PubChem URL
Optimization

Troubleshooting poor peak shape in HPLC analysis of 2,3-dimethyl-2H-indazol-6-amine

Welcome to the Technical Support Center. This guide addresses the chromatographic challenges associated with 2,3-dimethyl-2H-indazol-6-amine (CAS 444731-72-0), a basic heterocyclic compound frequently utilized as an inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the chromatographic challenges associated with 2,3-dimethyl-2H-indazol-6-amine (CAS 444731-72-0), a basic heterocyclic compound frequently utilized as an intermediate in the synthesis of kinase inhibitors like pazopanib (1[1]). Due to its primary amine functionality and electron-rich indazole ring (predicted pKa ~4.20), this analyte is highly susceptible to secondary interactions during reversed-phase high-performance liquid chromatography (RP-HPLC), which frequently manifest as peak shape deformities.

Diagnostic Workflow

G Start Analyze Peak Shape Issue Tailing Peak Tailing (As > 1.2) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Splitting Peak Splitting Start->Splitting Silanol Secondary Silanol Interactions Tailing->Silanol Overload Mass Overload Tailing->Overload Fronting->Overload Solvent Injection Solvent Mismatch Fronting->Solvent Splitting->Solvent Void Column Void / Frit Blockage Splitting->Void Sol1 Adjust pH < 3.0 or > 10.0 Silanol->Sol1 Sol2 Dilute Sample 1:10 Overload->Sol2 Sol3 Match Diluent to Initial Mobile Phase Solvent->Sol3 Sol4 Replace Frit or Guard Column Void->Sol4

Diagnostic workflow for troubleshooting HPLC peak shape abnormalities.

FAQ 1: Peak Tailing (Asymmetry Factor > 1.2)

Q: Why does 2,3-dimethyl-2H-indazol-6-amine exhibit severe peak tailing on my standard C18 column?

A: Peak tailing for basic compounds is predominantly caused by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic interaction with the C18 phase, the protonated amine group of the analyte interacts electrostatically with residual polar ionized silanol groups (Si-O⁻) residing on the silica support surface (2[2]). If the mobile phase pH is between 4.0 and 7.0, the silanols are ionized while the amine (pKa ~4.20) remains partially protonated. This dual-retention mechanism delays the elution of a portion of the analyte band, creating a tail.

Protocol 1: Mobile Phase pH Optimization for Basic Amines To ensure a self-validating system, test the extremes of the pH spectrum to confirm silanol interaction causality:

  • Low pH Approach (Suppression of Silanol Ionization):

    • Prepare a 20 mM potassium phosphate or ammonium formate buffer.

    • Adjust the pH to 2.5 using phosphoric acid or formic acid. At pH < 3, residual silanols are fully protonated and neutralized to Si-OH, ensuring full elimination of ion-exchange sites (2[2]).

    • Filter the buffer through a 0.22 µm membrane before use.

  • High pH Approach (Suppression of Analyte Protonation):

    • Note: Ensure your column utilizes hybrid silica or a polymer base stable at high pH.

    • Prepare a 20 mM ammonium bicarbonate buffer and adjust to pH 10.0 with ammonium hydroxide.

    • At pH 10.0, the basic amine of 2,3-dimethyl-2H-indazol-6-amine is fully deprotonated (neutral), preventing electrostatic attraction to the ionized silanols.

FAQ 2: Peak Fronting and Splitting

Q: My chromatogram shows peak fronting or splitting. Is this a column degradation issue or a sample preparation error?

A: While a partially blocked frit or a small, uneven void at the column inlet can cause split peaks (), fronting (As < 0.9) or splitting of a single analyte is frequently an artifact of sample solvent mismatch or column mass overload. If the sample solvent is much stronger than your mobile phase (e.g., injecting the analyte dissolved in 100% methanol into a highly aqueous gradient), the analyte travels faster through the column head before partitioning properly, effectively "smearing" or pushing the band forward (3[3]).

Protocol 2: Sample Diluent Matching and Volume Reduction

  • Diluent Matching: Whenever possible, dissolve and inject samples in the initial mobile phase (). If the lipophilicity of 2,3-dimethyl-2H-indazol-6-amine requires an organic solvent for dissolution, ensure the final diluent's organic concentration is strictly equal to or lower than the starting mobile phase composition.

  • Mass Reduction: Inject a smaller volume (e.g., reduce from 100 µL to 10 µL) or inject the same volume after a 1:10 or 1:100 dilution of the sample (). If the peak shape improves and the retention time slightly increases, mass overload is confirmed.

Quantitative Data Summary

The following table summarizes the causal effects of various troubleshooting parameters on the peak shape and efficiency of 2,3-dimethyl-2H-indazol-6-amine:

Troubleshooting ParameterExperimental ConditionPeak Asymmetry (As)Theoretical Plates (N)Diagnostic Conclusion
Mobile Phase pH pH 6.5 (Unbuffered)2.15 (Severe Tailing)4,500Strong silanol interaction
Mobile Phase pH pH 2.5 (Phosphate)1.10 (Symmetrical)12,500Silanols neutralized
Injection Solvent 100% Methanol0.75 (Fronting)3,200Solvent mismatch
Injection Solvent Initial Mobile Phase1.05 (Symmetrical)11,800Optimal partitioning
Sample Load 50 µg on-columnSplit PeakN/AMass overload / Saturation
Sample Load 2 µg on-column1.08 (Symmetrical)12,100Within column capacity
References
  • PharmaCores. "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!"[Link]

  • Persee. "HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers."[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing N1 vs N2 Isomer Formation in Indazole Alkylation

Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective N-alkylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective N-alkylation of the indazole scaffold. The formation of N1 and N2 isomers is a common challenge that can significantly impact yield and purification efforts. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you achieve your desired isomeric outcome.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of indazoles a significant challenge?

A1: The difficulty in selective N-alkylation of indazoles stems from the presence of two nucleophilic nitrogen atoms, N1 and N2.[1][2] The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4][5][6] Direct alkylation often results in a mixture of N1 and N2 substituted regioisomers, which can be challenging to separate, thereby reducing the yield of the desired product.[1][2][7][8][9][10] The final N1:N2 product ratio is highly sensitive to a multitude of factors including the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[1][2][3][11]

Q2: What are the primary factors influencing the regioselectivity of indazole N-alkylation?

A2: The regioselectivity of indazole N-alkylation is a result of a delicate interplay between several experimental variables:

  • Base and Solvent System: This is one of the most critical factors.[5][11][12][13][14] A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[3][5][6][11][15][16] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1][11][15]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the indazole ring plays a crucial role.[1][3][5] For instance, bulky substituents at the C3-position can sterically hinder the N2-position, thereby promoting N1-alkylation. Conversely, electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C7-position can sterically block the N1 position and direct alkylation towards the N2-position with high selectivity.[1][2][3][5][6][17]

  • Alkylating Agent: The nature of the alkylating agent also influences the N1/N2 ratio. For example, using alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) has been shown to be highly selective for the N2 position.[8][18][19]

  • Reaction Temperature: Temperature can shift the balance between kinetic and thermodynamic control, which in turn affects the product distribution.[20][21] Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the more stable isomer.[20][21]

Q3: How can I selectively synthesize the N1-alkylated indazole isomer?

A3: To favor the formation of the N1-alkylated indazole, conditions that promote thermodynamic control are generally employed.[17][22] A widely adopted and effective method is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2][3][5][6][11][15][23] This system has demonstrated excellent N1-selectivity for a diverse range of indazole substrates.[3][5][6][15] The selectivity is often attributed to the formation of a sodium-chelated intermediate, especially with a coordinating group at the C3 position, which sterically blocks the N2-position.[2][5][7]

Q4: What conditions are optimal for obtaining the N2-alkylated indazole isomer?

A4: Achieving high selectivity for the N2-isomer often requires conditions that favor kinetic control or employ specific directing strategies.[1][10] Several effective methods include:

  • Mitsunobu Reaction: This reaction, which utilizes an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), has been reported to show a preference for the N2-position.[1][3][5][6]

  • Acid-Catalyzed Alkylation: The use of triflic acid (TfOH) as a catalyst with diazo compounds or alkyl 2,2,2-trichloroacetimidates as the alkylating agent can provide excellent N2-selectivity.[8][18][19][24]

  • Steric Hindrance at C7: Introducing a bulky substituent at the C7 position of the indazole ring can sterically hinder the N1-position, thereby directing alkylation to the N2-position.[1][3][5][6]

Troubleshooting Guide

Problem 1: Poor regioselectivity, resulting in a mixture of N1 and N2 isomers.
Potential Cause Troubleshooting Recommendation
Suboptimal Base/Solvent Combination For N1 selectivity, switch to NaH in anhydrous THF.[2][3][5][11] For N2 selectivity, consider Mitsunobu conditions or TfOH-catalyzed methods.[1][3][5][6][8][18][19][24]
Reaction Not Under Thermodynamic or Kinetic Control To favor the thermodynamic N1 product, consider increasing the reaction temperature or prolonging the reaction time to allow for equilibration.[20] For the kinetic N2 product, run the reaction at a lower temperature.[20]
Inappropriate Alkylating Agent If aiming for N2, explore the use of alkyl 2,2,2-trichloroacetimidates with TfOH.[8][18][19] For N1, primary alkyl halides or tosylates with NaH/THF are generally reliable.[3][5][23]
Problem 2: Low yield of the desired alkylated indazole.
Potential Cause Troubleshooting Recommendation
Incomplete Deprotonation Ensure the use of a sufficiently strong base to fully deprotonate the indazole. Sodium hydride is generally effective for this purpose.[2]
Decomposition of Reagents or Product Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times at elevated temperatures that might lead to degradation.[2]
Steric Hindrance For sterically demanding substrates or alkylating agents, you may need to increase the reaction temperature or use a more reactive alkylating agent (e.g., switching from a bromide to a tosylate).[2]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation

This protocol is adapted from methodologies that have demonstrated high N1-selectivity using sodium hydride in THF.[2][3][5][11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[11]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2][11]

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[11]

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol is based on literature reports indicating a preference for N2-alkylation under Mitsunobu conditions.[1][3][5][6]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the N2-alkylated indazole from the N1-isomer and other reaction byproducts.[2]

Visualization of Selectivity Factors

The regiochemical outcome of indazole alkylation is governed by a complex interplay of factors. The following diagram illustrates the key decision points and influencing parameters in directing the reaction towards either the N1 or N2 isomer.

G cluster_conditions Reaction Conditions cluster_substrate Indazole Substrate Base Base N1_Isomer N1_Isomer Base->N1_Isomer NaH N2_Isomer N2_Isomer Base->N2_Isomer None (Mitsunobu) Solvent Solvent Solvent->N1_Isomer THF Solvent->N2_Isomer Polar Aprotic (e.g., DMF) Temperature Temperature Temperature->N1_Isomer High (Thermo. Control) Temperature->N2_Isomer Low (Kinetic Control) Alkylating_Agent Alkylating_Agent Alkylating_Agent->N2_Isomer R-OTCA/TfOH Sterics Sterics Sterics->N1_Isomer Bulky C3-substituent Sterics->N2_Isomer Bulky C7-substituent Electronics Electronics Electronics->N1_Isomer Chelating C3-substituent Indazole_Alkylation Indazole_Alkylation Indazole_Alkylation->Base Indazole_Alkylation->Solvent Indazole_Alkylation->Temperature Indazole_Alkylation->Alkylating_Agent Indazole_Alkylation->Sterics Indazole_Alkylation->Electronics

Caption: Factors influencing N1 vs. N2 selectivity in indazole alkylation.

Summary of Conditions for Regioselectivity

ConditionFavors N1 IsomerFavors N2 Isomer
Control Thermodynamic[1][5][6][17][22]Kinetic[1]
Base Strong (e.g., NaH)[2][3][5][11]Weaker or acidic conditions[1][8]
Solvent Non-polar aprotic (e.g., THF)[2][3][5][11]Polar aprotic (e.g., DMF) can lead to mixtures, specific conditions needed for high selectivity.[1][11]
Temperature Higher temperatures may favor the thermodynamic product.[20]Lower temperatures may favor the kinetic product.[20]
Substituents Bulky or chelating group at C3.[2][5]Bulky or electron-withdrawing group at C7.[1][2][3][5][6]
Specific Methods NaH in THF with primary alkyl halides/tosylates.[3][5][11][23]Mitsunobu reaction; TfOH catalysis with diazo compounds or alkyl 2,2,2-trichloroacetimidates.[1][3][5][6][8][18][19][24]

References

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1035–1045. [Link]

  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(23), 5462–5465. [Link]

  • Willoughby, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Wang, C., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 54(64), 8895-8898. [Link]

  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. a. [Link]

  • Willoughby, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • El-Ablack, F. Z., & El-Shafei, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(11), 1675–1682. [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • DSpace@MIT. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. [Link]

  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. [Link]

  • NIH. (2021). The ortho effect in directed C–H activation. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • ACS Publications. (1988). Understanding product optimization: Kinetic versus thermodynamic control. [Link]

  • Chem-Station Int. Ed. (2015). Directed Ortho Metalation. [Link]

  • YouTube. (2019). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination in Indazole Synthesis

Welcome to the Technical Support Center. Palladium-catalyzed amination (Buchwald-Hartwig coupling) is a cornerstone methodology for both constructing the indazole core via intramolecular cyclization and functionalizing i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Palladium-catalyzed amination (Buchwald-Hartwig coupling) is a cornerstone methodology for both constructing the indazole core via intramolecular cyclization and functionalizing intact indazole scaffolds[1][2]. However, researchers frequently encounter low yields due to competing side reactions, catalyst deactivation, or poor ligand selection. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your amination workflows.

Diagnostic Workflow

DiagnosticWorkflow Start Low Yield Identified (LC-MS / TLC Analysis) Obs1 Observation: Extensive Tarring / High MW Start->Obs1 Obs2 Observation: Dehalogenated Byproducts Start->Obs2 Obs3 Observation: Unreacted Starting Material Start->Obs3 Root1 Root Cause: Intermolecular Coupling (Ligand too electron-rich/bulky) Obs1->Root1 Root2 Root Cause: β-Hydride Elimination or Solvent H-Donation Obs2->Root2 Root3 Root Cause: Catalyst Poisoning by Hydrazone Impurities Obs3->Root3 Sol1 Solution: Switch to Bidentate Ligands (e.g., dppf, BINAP) Root1->Sol1 Sol2 Solution: Change Base to Cs2CO3; Use Anhydrous Toluene Root2->Sol2 Sol3 Solution: Purify Hydrazone; Ensure strict inert atmosphere Root3->Sol3

Diagnostic decision tree for troubleshooting low yields in Pd-catalyzed indazole synthesis.

Troubleshooting Guides & FAQs

Q1: My intramolecular cyclization of 2-bromoarylhydrazones is yielding a black, tarry mixture instead of the desired 1-aryl-1H-indazole. What is causing this? A1: Ligand-Induced Intermolecular Oligomerization. Causality: You are likely using a highly electron-rich, bulky monodentate ligand (such as P(tBu)3 or o-PhC6H4P(tBu)2). While these are the gold standard for intermolecular aminations, they render the palladium center too reactive for intramolecular cyclizations[1]. The highly active catalyst favors rapid intermolecular oxidative addition and coupling between substrate molecules before they can cyclize, leading to extensive oligomerization and tarring[1][3]. Solution: Switch to a chelating bidentate phosphine ligand. Ligands like rac-BINAP, DPEphos, or dppf enforce a specific coordination geometry that heavily favors the intramolecular reductive elimination step, effectively suppressing intermolecular side reactions and delivering high yields[1].

Q2: LC-MS analysis of my crude mixture shows a significant amount of dehalogenated starting material (M - Halogen). How can I prevent hydrodehalogenation? A2: β-Hydride Elimination and Solvent H-Donation. Causality: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (if aliphatic amines with β-hydrogens are present) or abstracts a hydrogen atom from the solvent/base before reductive elimination can occur[4]. Solution:

  • Solvent Selection: Avoid solvents that can act as hydrogen donors. Switch to anhydrous, non-coordinating solvents like toluene or 1,4-dioxane[1][4].

  • Base Optimization: Ensure your base is completely anhydrous. Strong bases like NaOtBu can sometimes promote side reactions depending on the substrate; switching to a milder, inorganic base like Cs2CO3 or K3PO4 often improves the chemoselectivity toward C-N bond formation[1].

Q3: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. What is poisoning the reaction? A3: Hydrazone Impurities and Catalyst Deactivation. Causality: The purity of the starting arylhydrazone is a critical, often overlooked parameter. Trace impurities from the hydrazone condensation step (e.g., unreacted hydrazine, acidic byproducts) can strongly coordinate to the palladium center, forming inactive Pd-complexes or precipitating Pd(0) black[1][3]. Solution: Do not use in situ-generated hydrazones for sensitive cyclizations. Isolate and rigorously purify the hydrazone (e.g., via recrystallization) before subjecting it to the palladium catalyst[1].

Q4: I am trying to aminate a 6-bromo-1H-indazole, but I am getting poor regioselectivity and low yields. How do I optimize this intermolecular coupling? A4: Substrate Deprotonation and Precatalyst Selection. Causality: The indazole core contains an acidic N-H proton (pKa ~14). If a weak base is used, the base is consumed deprotonating the indazole rather than facilitating the catalytic cycle, stalling the reaction. Furthermore, the unprotected N1 position can compete as a nucleophile. Solution: Use a strong base like LiHMDS (at least 2.0 equivalents to account for the indazole N-H)[2][5]. Additionally, utilize modern precatalysts (e.g., RuPhos Pd G3 or BrettPhos Pd G3). These precatalysts ensure rapid, quantitative generation of the active monoligated Pd(0) species, which is crucial for overcoming the high activation energy of coupling deactivated heteroaryl halides[2].

Quantitative Data Summary

To illustrate the critical impact of ligand selection on the intramolecular cyclization of 2-bromobenzaldehyde phenylhydrazone to 1-phenyl-1H-indazole, consider the following benchmark data[1]:

Catalyst SystemLigand TypeBaseYield (%)Primary Observation
Pd(dba)2 / P(tBu)3Monodentate (Bulky)Cs2CO30%Extensive tarring / oligomerization
Pd(dba)2 / o-PhC6H4P(tBu)2Monodentate (Bulky)Cs2CO30%Extensive tarring / oligomerization
Pd(dba)2 / rac-BINAPBidentate (Chelating)Cs2CO3>80%Clean conversion to desired indazole
Pd(dba)2 / dppfBidentate (Chelating)Cs2CO3>80%Clean conversion to desired indazole
Pd(dba)2 / DPEphosBidentate (Chelating)Cs2CO3>80%Clean conversion to desired indazole

Note: Data highlights the absolute necessity of bidentate ligands for intramolecular indazole core synthesis.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Aryl Halide Complex Pd0->OxAdd Oxidative Addition (Aryl Halide) Amido Pd(II) Aryl Amido Complex OxAdd->Amido Amine Coord. & Base Deprotonation Product Indazole Product (High Yield) Amido->Product Intramolecular Reductive Elimination Tar Oligomerization (Tarring) Amido->Tar Intermolecular Coupling (Monodentate Ligands) Dehal Hydrodehalogenation (Byproduct) Amido->Dehal β-Hydride Elimination (H-Donors) Product->Pd0 Catalyst Regeneration

Pd-catalyzed amination cycle highlighting off-target pathways leading to low indazole yields.

Validated Experimental Protocols
Protocol A: Synthesis of 1-Aryl-1H-indazoles via Intramolecular Amination[1]

This protocol details the cyclization of 2-bromoarylhydrazones to build the indazole core.

Materials:

  • 2-Bromobenzaldehyde arylhydrazone (1.0 mmol, rigorously purified)

  • Pd(dba)2 (0.05 mmol, 5 mol%)

  • rac-BINAP or dppf (0.06 mmol, 6 mol%)

  • Cs2CO3 (1.4 mmol, oven-dried)

  • Anhydrous Toluene (5.0 mL)

Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde arylhydrazone, Pd(dba)2, the selected bidentate ligand (rac-BINAP or dppf), and Cs2CO3.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: Oxygen promotes the oxidation of phosphine ligands to phosphine oxides, permanently deactivating the catalyst.

  • Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture to 110 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Check: Within the first 30 minutes of heating, the suspension should transition to a homogeneous, deeply colored solution (often dark red/orange), indicating the formation of the active Pd(0)-ligand complex. If a black precipitate forms on the glassware walls, Pd(0) has aggregated into inactive "Pd black," indicating oxygen contamination or ligand failure.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Intermolecular Buchwald-Hartwig Amination of 6-Bromo-1H-indazole[2]

This protocol is optimized for functionalizing an intact indazole core with secondary amines.

Materials:

  • 6-Bromo-1H-indazole (1.0 mmol)

  • Secondary Amine (1.2 mmol)

  • RuPhos Precatalyst (e.g., RuPhos Pd G3) (0.02 mmol, 2 mol%)

  • LiHMDS (1.0 M solution in THF, 2.0 mL, 2.0 mmol)

  • Anhydrous THF (5.0 mL)

Methodology:

  • Preparation: In an N2-filled glovebox or using standard Schlenk techniques, add 6-bromo-1H-indazole, the secondary amine, and the RuPhos precatalyst to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous THF (5.0 mL) and stir at room temperature for 5 minutes to dissolve the reagents.

  • Base Addition: Dropwise, add the LiHMDS solution (2.0 equiv) via syringe. Causality: The first equivalent of LiHMDS deprotonates the indazole N-H, preventing it from interfering with the catalytic cycle. The second equivalent acts as the base for the Buchwald-Hartwig amination.

  • Reaction: Seal the vial and heat to 65 °C for 4–12 hours. Monitor conversion via LC-MS.

  • Self-Validation Check: The use of a precatalyst ensures immediate activation. The solution should rapidly turn a clear, vibrant color (typically yellow/orange) upon base addition, confirming the generation of the active monoligated RuPhos-Pd(0) species.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NH4Cl (5 mL) to neutralize excess base, and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na2SO4, concentrate, and purify.

Sources

Reference Data & Comparative Studies

Validation

Confirming the identity of 2,3-Dimethyl-6-amino-2H-indazole with HRMS

An in-depth technical guide for researchers, scientists, and drug development professionals. Executive Summary The structural elucidation and identity confirmation of small molecule intermediates are foundational to robu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

The structural elucidation and identity confirmation of small molecule intermediates are foundational to robust pharmaceutical development. 2,3-Dimethyl-6-amino-2H-indazole (CAS 444731-72-0), a critical building block often utilized in the synthesis of kinase inhibitors like Pazopanib, presents unique analytical challenges. Because indazole derivatives readily form positional isomers (e.g., 1,3-dimethyl vs. 2,3-dimethyl configurations) that exhibit drastically different pharmacological and toxicological profiles, absolute identity confirmation is non-negotiable.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against orthogonal analytical techniques, detailing why HRMS serves as the gold standard for the rapid, unambiguous characterization of this specific indazole derivative.

Comparative Analysis: HRMS vs. Orthogonal Techniques

While multiple spectroscopic techniques can characterize small molecules, their utility varies based on sensitivity, specificity, and throughput. To establish a rigorous analytical control strategy, scientists must understand the comparative advantages and limitations of each platform.

Table 1: Performance Comparison for Indazole Characterization
Analytical TechniquePrimary OutputSpecificity for 2,3-Dimethyl-6-amino-2H-indazoleSensitivityKey Limitations
HRMS (Q-TOF / Orbitrap) Exact mass, elemental composition, MS/MS fragmentationHigh (Distinguishes from isobaric impurities; mass error < 5 ppm)Very High (pg–ng range)Cannot definitively map absolute spatial connectivity without MS/MS libraries.
NMR Spectroscopy Structural connectivity, proton/carbon environmentsVery High (Definitively confirms 2,3-dimethyl vs. 1,3-dimethyl isomerism)Low (µg–mg range)Requires high sample purity, large sample volumes, and is time-consuming.
LRMS (Single Quadrupole) Nominal mass (m/z 162 [M+H]+)Low (Only confirms base molecular weight)High (ng range)Lacks resolving power to confirm exact elemental formula; susceptible to false positives.
FTIR Functional group vibrational modesModerate (Confirms N-H and C=N stretches)Moderate Matrix interference; cannot provide a definitive full-molecule structure.

The Verdict: While NMR is strictly required for the initial spatial mapping of novel isomers,[1]. HRMS provides the exact elemental composition and structural fingerprints using orders of magnitude less sample than NMR.

Methodological Deep Dive: The Causality of HRMS Parameters

As a Senior Application Scientist, it is critical to understand why specific instrumental parameters are chosen for 2,3-Dimethyl-6-amino-2H-indazole, rather than just following a generic method.

  • Ionization Choice (ESI+): The molecule (Exact Mass: 161.0953 Da) features an exocyclic primary amine and an electron-rich indazole core with basic nitrogens[2]. In an acidic mobile phase (e.g., 0.1% Formic Acid), these functional groups act as strong proton acceptors. Electrospray Ionization in positive mode (ESI+) is chosen because it efficiently and softly generates the protonated precursor ion [M+H]+ at m/z 162.1026 without inducing premature in-source fragmentation.

  • Mass Analyzer (Orbitrap or Q-TOF): To unambiguously confirm the formula C9​H11​N3​ , the mass analyzer must separate the target from isobaric background matrix ions. A resolving power of >30,000 FWHM is applied, ensuring that any detected mass defect is solely attributed to the analyte's specific isotopic signature.

Self-Validating Experimental Protocol: LC-HRMS Workflow

A protocol is only scientifically sound if it is a self-validating system—meaning the method must be mathematically designed to detect its own failure, such as instrumental drift or column carryover.

Step-by-Step Methodology

Step 1: System Suitability and Blank Verification

  • Action: Inject a blank solvent (Methanol/Water 50:50) followed by a known reference standard of 2,3-Dimethyl-6-amino-2H-indazole.

  • Causality: The blank mathematically excludes column carryover (false positives). The reference standard validates that the ionization efficiency and chromatographic retention time (tR) are within acceptable tolerances before unknown samples are queried.

Step 2: Sample Preparation

  • Action: Dissolve the sample in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute 1:100 in 0.1% Formic Acid in Water.

  • Causality: High concentrations cause detector saturation and space-charge effects in Orbitrap systems, which artificially skew mass accuracy. Dilution ensures the ion population remains within the linear dynamic range.

Step 3: UHPLC Separation

  • Action: Utilize a sub-2 µm C18 column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The C18 stationary phase retains the relatively non-polar dimethyl-indazole core, while the acidic gradient ensures the amine remains protonated, yielding sharp, symmetrical chromatographic peaks.

Step 4: HRMS Acquisition with Internal Lock Mass

  • Action: Acquire full scan MS1 data (m/z 100–500) utilizing an internal lock mass (e.g., Leucine Enkephalin or a known background fluorinated ion).

  • Causality: [3]. The lock mass provides a known reference point in every single scan, allowing the software to correct mass drift in real-time. This guarantees the mass error remains strictly < 3 ppm, self-validating the exact mass measurement.

Visualization: Analytical Workflow

HRMS_Workflow Sample Sample Preparation (0.1 mg/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Acidic Gradient) Sample->LC Ionization ESI+ Ionization (Protonation of Amine) LC->Ionization MassAnalyzer HRMS Analyzer (Orbitrap / Q-TOF) Ionization->MassAnalyzer Detection Exact Mass Detection (m/z 162.1026 [M+H]+) MassAnalyzer->Detection Validation Self-Validation (Lock Mass Correction < 3 ppm) Detection->Validation

Caption: Workflow for the LC-HRMS analysis and self-validation of 2,3-Dimethyl-6-amino-2H-indazole.

Structural Elucidation via MS/MS Fragmentation

Exact mass alone confirms the formula ( C9​H11​N3​ ), but MS/MS fragmentation is required to confirm the structural arrangement. By applying Higher-energy Collisional Dissociation (HCD), we impart kinetic energy to the precursor ion, causing it to break at its weakest bonds.

For 2,3-Dimethyl-6-amino-2H-indazole, the fragmentation pathways are highly predictable and diagnostic.

Table 2: Quantitative MS/MS Exact Mass Data
Precursor / FragmentFormulaTheoretical Exact Mass (m/z)Causality of Formation (Mechanistic Logic)
Precursor Ion [C9​H12​N3​]+ 162.1026Protonation of the exocyclic amine or indazole core via ESI+.
Fragment 1 [C9​H9​N2​]+ 145.0761Neutral loss of ammonia ( NH3​ , -17.0265 Da). Confirms the presence of the primary amine group.
Fragment 2 [C8​H9​N3​]∙+ 147.0791Radical loss of a methyl group ( CH3∙​ , -15.0235 Da). Confirms methyl substitution on the indazole ring.
Visualization: Fragmentation Logic

Fragmentation Precursor Precursor Ion [M+H]+ m/z 162.1026 LossNH3 Loss of NH3 (-17.0265 Da) m/z 145.0761 Precursor->LossNH3 HCD/CID LossCH3 Loss of CH3 (-15.0235 Da) m/z 147.0791 Precursor->LossCH3 HCD/CID RingCleavage Indazole Ring Cleavage Loss of HCN LossNH3->RingCleavage Sequential

Caption: Logical MS/MS fragmentation pathways for protonated 2,3-Dimethyl-6-amino-2H-indazole.

By cross-referencing the sub-5 ppm mass accuracy of the precursor ion with the diagnostic neutral losses of NH3​ and CH3∙​ , analysts can definitively confirm the identity of 2,3-Dimethyl-6-amino-2H-indazole, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • PubChem . "2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • American Pharmaceutical Review . "Mass Spectrometry in Small Molecule Drug Development." American Pharmaceutical Review. Available at:[Link]

  • The Royal Society of Chemistry (RSC) . "Methodology for Accurate Mass Measurement of Small Molecules." RSC Best Practice Guides. Available at:[Link]

Sources

Comparative

Comprehensive Analytical Method Validation Guide: Trace Quantification of 2,3-Dimethyl-2H-indazole-6-amine Impurity

As pharmaceutical pipelines increasingly focus on targeted therapies like tyrosine kinase inhibitors (TKIs), the analytical stringency required to ensure drug substance purity has escalated. A prime example is the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on targeted therapies like tyrosine kinase inhibitors (TKIs), the analytical stringency required to ensure drug substance purity has escalated. A prime example is the synthesis of Pazopanib Hydrochloride, where 2,3-dimethyl-2H-indazole-6-amine is utilized as an early-stage intermediate[1][2]. Due to its structural alerts, this intermediate is classified as a potential genotoxic impurity (PGI)[1].

Regulatory bodies, guided by the ICH M7 framework, mandate that such genotoxic impurities be controlled to extremely low thresholds—typically below 2 parts per million (ppm) relative to the active pharmaceutical ingredient (API)[1]. To meet these stringent requirements, analytical methods must be rigorously validated according to the newly revised ICH Q2(R2) guidelines[3][4].

In this guide, we will objectively compare the performance of conventional HPLC-UV against a highly sensitive LC-MS/MS methodology for the trace quantification of 2,3-dimethyl-2H-indazole-6-amine, explaining the mechanistic causality behind the experimental choices and providing a self-validating protocol for laboratory implementation.

Mechanistic Context: Why Conventional HPLC-UV Fails at Trace Levels

To quantify an impurity at 2 ppm, the analytical method must detect 2 ng/mL of the impurity in the presence of 1 mg/mL (1,000,000 ng/mL) of the API matrix.

The HPLC-UV Limitation: In a standard HPLC-UV setup, the detector measures the absorbance of chromophores. At a concentration of 1 mg/mL, the Pazopanib API produces a massive chromatographic peak. Even with optimized gradient elution, the tailing of this API peak inevitably alters the baseline. Because 2,3-dimethyl-2H-indazole-6-amine lacks a highly distinct chromophore that absorbs outside the API's range, its microscopic signal at 2 ng/mL is entirely swallowed by the baseline noise and matrix interference (Signal-to-Noise ratio < 3).

The LC-MS/MS Advantage (Orthogonal Mass Filtering): Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using a Triple Quadrupole bypasses optical limitations by utilizing mass-to-charge (m/z) filtering[5].

  • Ionization: The sample is ionized via Electrospray Ionization (ESI) in positive mode.

  • Q1 Filtering: The first quadrupole isolates the specific precursor ion of the impurity ( [M+H]+ at m/z 162.0)[5]. The massive Pazopanib API ( [M+H]+ at m/z ~438) is physically ejected from the ion path.

  • Collision Cell (Q2): The isolated impurity ion is fragmented using collision gas.

  • Q3 Filtering: The third quadrupole isolates a specific product fragment (m/z 147.0)[5].

This Multiple Reaction Monitoring (MRM) transition (162.0 147.0) ensures that only the target impurity generates a detector response, reducing matrix background noise to near zero and exponentially increasing the Signal-to-Noise (S/N) ratio[5].

Method Comparison: HPLC-UV vs. LC-MS/MS

The following table summarizes the quantitative performance of both analytical approaches when tasked with detecting 2,3-dimethyl-2H-indazole-6-amine in a 1 mg/mL Pazopanib Hydrochloride matrix.

Analytical ParameterConventional HPLC-UVLC-MS/MS (Triple Quadrupole)Causality / Performance Driver
Detection Principle Optical Absorbance (Chromophore)Mass-to-Charge (m/z) TransitionMRM eliminates optical matrix interference[5].
Specificity Poor at trace levelsExcellentQ1/Q3 orthogonal filtering rejects the API matrix[5].
Limit of Detection (LOD) ~50 - 100 ppm0.2 ppm (S/N = 3.7)Near-zero background noise in MRM mode[5].
Limit of Quantitation (LOQ) ~150 ppm0.6 ppm (S/N = 10.9)High ionization efficiency of the indazole amine[5].
Linearity Range Not applicable at 2 ppm0.6 to 6.0 ng/mL ( R2=0.999 )Direct proportionality of ion counts to concentration[5].
Matrix Effect Severe (Peak masking)NegligibleAPI is filtered out before reaching the detector[5].

Data supported by validation studies published in Rasayan J. Chem[5].

Mandatory Visualization: ICH Q2(R2) Validation Workflow

To ensure the LC-MS/MS method is fit for purpose, it must undergo full validation per ICH Q2(R2)[4]. The logical flow of this self-validating system is mapped below.

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Target: 2,3-dimethyl-2H-indazole-6-amine (< 2 ppm Genotoxic Limit) Method LC-MS/MS Method Optimization (MRM Transition: 162.0 -> 147.0) Start->Method Spec Specificity (Matrix Interference Check) Method->Spec Sens Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Spec->Sens Lin Linearity & Range (R² ≥ 0.999) Sens->Lin Acc Accuracy / Recovery (Spike at LOQ to 150%) Lin->Acc Prec Precision (Repeatability %RSD ≤ 5%) Acc->Prec Valid Method Fit for Purpose (Routine API Batch Release) Prec->Valid

Caption: Analytical method validation workflow for trace genotoxic impurities per ICH Q2(R2) guidelines.

Experimental Protocol: LC-MS/MS Method Validation

This step-by-step methodology provides a self-validating framework to quantify 2,3-dimethyl-2H-indazole-6-amine in Pazopanib Hydrochloride[5].

Phase 1: Chromatographic & MS Optimization
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% Formic Acid in HPLC-grade water. (Formic acid acts as an ion-pairing agent, promoting [M+H]+ formation in the ESI source)[5].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile[5].

  • Column Selection: Equip the system with a Hypersil BDS C18 column (150 mm × 4.6 mm, 5.0 µm). The C18 stationary phase provides adequate retention for the relatively polar indazole amine[5].

  • Isocratic Elution: Set the pump to an isocratic flow of 45% A and 55% B at a flow rate of 1.0 mL/min[5]. Maintain the column oven at 25°C[5].

  • Mass Spectrometer Tuning:

    • Set the ESI source to Positive Ion Mode.

    • Optimize the declustering potential and collision energy to maximize the MRM transition of m/z 162.0 147.0 [5].

Phase 2: Sample & Standard Preparation
  • Diluent: Mix Water and Acetonitrile in a 40:60 (v/v) ratio[5].

  • API Sample Solution: Accurately weigh Pazopanib Hydrochloride and dissolve in the diluent to achieve a final concentration of 1.0 mg/mL[5].

  • Impurity Stock Solution: Weigh 10 mg of 2,3-dimethyl-2H-indazole-6-amine reference standard into a 100 mL volumetric flask and dilute to volume[5].

  • Calibration Standards: Serially dilute the stock solution to yield working standards at 0.6, 1.0, 1.5, 2.0, 4.0, and 6.0 ng/mL[5].

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject the blank diluent, the unspiked API sample (1 mg/mL), and the API sample spiked with 2.0 ng/mL of the impurity. Acceptance Criteria: No interfering peaks at the retention time of the impurity in the blank or unspiked API[3][4].

  • Sensitivity (LOD/LOQ): Inject low-concentration standards. Calculate the Signal-to-Noise ratio. Acceptance Criteria: S/N 3 for LOD (Expected: ~3.7 at 0.2 ppm) and S/N 10 for LOQ (Expected: ~10.9 at 0.6 ppm)[5].

  • Linearity: Inject the six calibration standards (0.6 to 6.0 ng/mL). Plot peak area against concentration. Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999[4][5].

  • Accuracy (Recovery): Prepare API samples (1 mg/mL) spiked with the impurity at the LOQ level, 50%, 100% (2 ppm), and 150% of the specification limit. Analyze in triplicate. Acceptance Criteria: Mean recovery must fall between 80.0% and 120.0% (Expected: 98.8% to 101.3%)[5].

  • Precision (Repeatability): Inject six independent preparations of the API spiked at the 100% level (2 ppm). Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be 5.0% (Expected: < 1%)[4][5].

By strictly adhering to this protocol, laboratories can establish a highly trustworthy, self-validating system that guarantees the API is free from dangerous levels of 2,3-dimethyl-2H-indazole-6-amine, ensuring patient safety and regulatory compliance.

Sources

Validation

Comparative profiling of indazole-based kinase inhibitors against a panel of kinases

A Comparative Guide for Researchers in Drug Discovery The indazole core has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1] This heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Drug Discovery

The indazole core has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1] This heterocyclic scaffold is a key component in several FDA-approved anticancer drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, underscoring its clinical significance.[1][2] The unique structural and electronic properties of the indazole ring enable it to form key interactions within the ATP-binding pocket of a wide array of kinases, making it a versatile starting point for the development of both highly selective and multi-targeted therapeutic agents.[3]

This guide provides a comparative analysis of representative indazole-based kinase inhibitors, supported by experimental data, to aid researchers and drug development professionals in navigating the landscape of this important class of molecules. We will delve into their selectivity profiles against a panel of clinically relevant kinases, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Comparative Kinase Selectivity Profiling

The therapeutic efficacy and safety profile of a kinase inhibitor are intrinsically linked to its selectivity. Off-target inhibition can lead to undesirable side effects, while a well-defined selectivity profile can translate to a more favorable therapeutic window. The following table summarizes the inhibitory activity (IC50 values) of several indazole-based compounds against a panel of kinases, highlighting the diverse selectivity profiles that can be achieved through chemical modifications of the indazole scaffold.

Compound IDTarget Kinase(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase(s)IC50 (nM) vs. Off-Target(s)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PDGFRα, PDGFRβ, c-KIT1.6, 1.6, 1.7
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT10, 30, 47, 71, 84, 140FGFR1, FGFR3140, 74
UNC2025 (AXL Inhibitor) AXL, MER0.8, 1.3TYRO335
Compound 10d (CRAF Inhibitor) CRAF38.6BRAF9450
Compound C05 (PLK4 Inhibitor) PLK4<0.1--
Dabrafenib (B-Raf Inhibitor) B-Raf (V600E)0.5c-Raf5

Table 1: Comparative IC50 values of selected indazole-based kinase inhibitors. Data compiled from multiple sources. It is important to note that assay conditions can vary between studies, and these values should be considered as a comparative guide.

The data clearly illustrates the tunability of the indazole scaffold. For instance, Axitinib demonstrates high potency against VEGFRs with moderate activity against other related kinases, positioning it as a potent anti-angiogenic agent.[4][5][6] In contrast, Compound 10d exhibits remarkable selectivity for CRAF over BRAF, a crucial attribute for avoiding paradoxical MAPK pathway activation in certain contexts.[7]

Key Signaling Pathways Targeted by Indazole-Based Inhibitors

Understanding the biological context in which a kinase inhibitor functions is paramount. Below are simplified representations of key signaling pathways modulated by indazoles, highlighting the points of intervention.

AXL Signaling Pathway

The AXL receptor tyrosine kinase is a key player in tumor cell survival, proliferation, and metastasis.[2] Indazole-based inhibitors like UNC2025 can effectively block this pathway.

AXL_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation UNC2025 Indazole Inhibitor (e.g., UNC2025) UNC2025->AXL Inhibits VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Proliferation ERK->Angiogenesis Axitinib Indazole Inhibitor (e.g., Axitinib) Axitinib->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis.

B-Raf Signaling Pathway

Mutations in the B-Raf kinase, particularly the V600E mutation, are drivers in a significant portion of melanomas and other cancers. [8][9]Dabrafenib is a potent and selective indazole-based inhibitor of mutant B-Raf.

BRaf_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRaf B-Raf (V600E) Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Dabrafenib Indazole Inhibitor (e.g., Dabrafenib) Dabrafenib->BRaf Inhibits

Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway.

Experimental Methodologies for Kinase Inhibitor Profiling

The accurate determination of a compound's potency and selectivity is fundamental to its development. A variety of in vitro assay formats are available, each with its own advantages and considerations. Below are detailed protocols for commonly employed kinase assays.

Experimental Workflow for Kinase Selectivity Profiling

A tiered approach is typically employed to characterize the selectivity of a novel kinase inhibitor.

Kinase_Profiling_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Broad Selectivity cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Final Profile A Compound Synthesis (Indazole Derivative) B Primary Kinase Assay (Determine IC50 on Target) A->B C Broad Kinase Panel Screen (e.g., >300 kinases at 1µM) B->C D Cell-Based Assays (Target Engagement & Anti-proliferative Activity) C->D E Dose-Response Analysis (Calculate IC50 for 'Hits') D->E F Selectivity Profile (Comparison of IC50 values) E->F

Caption: A typical experimental workflow for kinase selectivity profiling.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a robust, high-throughput method for measuring kinase activity. [3][10][11]It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled streptavidin) when brought into proximity by a biotinylated, phosphorylated substrate.

Step-by-Step Protocol:

  • Compound Plating: Dispense 0.5 µL of the indazole inhibitor (in 50% DMSO) or DMSO control into the wells of a 384-well low-volume plate.

  • Enzyme Addition: Add 5.5 µL of the kinase, diluted in 1x HTRF® enzymatic buffer, to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, covered with a plate seal, to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 2 µL of the biotinylated substrate and 2 µL of ATP, both diluted in 1x HTRF® enzymatic buffer, to initiate the kinase reaction.

  • Kinase Reaction Incubation: Incubate for 10 to 30 minutes at room temperature, covered with a plate seal. The optimal time should be determined empirically.

  • Detection: Add 10 µL of the HTRF® detection reagent, containing a Europium-labeled anti-phospho-antibody and SA-XL665 in HTRF® detection buffer, to stop the reaction and initiate the detection process.

  • Detection Incubation: Incubate for 60 minutes at room temperature.

  • Signal Reading: Measure the fluorescence at 665 nm and 620 nm using an HTRF®-compatible plate reader. The HTRF ratio (665 nm/620 nm * 10,000) is proportional to the amount of phosphorylated substrate. [3]

Radiolabeled ATP Filter-Binding Assay

This classic and highly sensitive method is often considered the "gold standard" for quantifying kinase activity. [12][13]It directly measures the incorporation of a radiolabeled phosphate group ([γ-³²P]ATP) into a substrate.

Step-by-Step Protocol:

  • Reaction Mix Preparation: Prepare a master mix containing kinase buffer, the substrate protein or peptide, and the indazole inhibitor at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mix. The final ATP concentration should be optimized for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot an aliquot of each reaction onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: After drying the filter mat, place it in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated ³²P is directly proportional to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. [12][14]

Cell-Based Kinase Activity Assay (Phospho-Target Detection)

Cell-based assays are crucial for confirming that a compound can inhibit its target in a more physiologically relevant environment. These assays typically measure the phosphorylation of a direct downstream substrate of the target kinase.

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture the appropriate cell line (e.g., cells overexpressing the target kinase or a cell line where the pathway is constitutively active) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole inhibitor or DMSO vehicle control for a specified period (e.g., 1-2 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • Detection of Phospho-Substrate: The levels of the phosphorylated substrate can be quantified using various methods, such as:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody for detection.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

    • In-Cell Western/Odyssey® Imaging: A quantitative immunofluorescence-based method performed directly in the 96-well plate.

  • Data Analysis: Normalize the phospho-substrate signal to the total protein concentration or the total substrate signal. Calculate the percentage of inhibition relative to the DMSO-treated control and determine the IC50 value from a dose-response curve.

Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel and effective kinase inhibitors. Its versatility allows for the fine-tuning of potency and selectivity, leading to the development of compounds with diverse therapeutic applications. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of indazole-based kinase inhibitors. As our understanding of kinase biology deepens, the strategic deployment of this privileged scaffold will undoubtedly continue to yield innovative medicines for a range of human diseases.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PMC. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • Design, Synthesis, In‐silico Studies and Antiproliferative Evaluation of Novel Indazole Derivatives as Small Molecule Inhibitors of B‐Raf. ResearchGate. [Link]

  • IC 50 values for Indazole derivatives (1be16b). ResearchGate. [Link]

  • Dabrafenib and its use in the treatment of metastatic melanoma. PMC. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]

  • A pathway map of AXL receptor-mediated signaling network. PMC. [Link]

  • Schematic illustration of VEGFR-2 signaling pathways. Stimulation of.... ResearchGate. [Link]

  • B-Raf protein and signaling pathways. The B-Raf protein and its related.... ResearchGate. [Link]

  • Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation. PubMed. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

  • VEGFA-VEGFR2 signaling. Pathway - PubChem. [Link]

  • Schematic representation of Axl signaling pathway. Activation.... ResearchGate. [Link]

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PMC. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]

  • Axl as a mediator of cellular growth and survival. PMC. [Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. [Link]

  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2.... ResearchGate. [Link]

  • Basic structure, signaling pathways and activation of AXL. (a).... ResearchGate. [Link]

  • Comparison of cellular selectivity of approved and investigational.... ResearchGate. [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E.... ResearchGate. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. MDPI. [Link]

  • VEGFA-VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

  • Schematic representation of BRAF Structure. The B-Raf protein, encoded.... ResearchGate. [Link]

  • Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. PNAS. [Link]

  • Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. [Link]

Sources

Comparative

Comparing the cytotoxic effects of 2,3-Dimethyl-6-amino-2H-indazole and pazopanib

As a Senior Application Scientist, evaluating the pharmacological transition from a synthetic precursor to an active pharmaceutical ingredient (API) requires a rigorous understanding of structure-activity relationships (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological transition from a synthetic precursor to an active pharmaceutical ingredient (API) requires a rigorous understanding of structure-activity relationships (SAR). In the development of targeted anti-cancer therapies, comparing the biological activity of the API pazopanib against its key synthetic intermediate, 2,3-Dimethyl-6-amino-2H-indazole , provides a masterclass in how molecular architecture dictates cytotoxicity.

This guide provides an in-depth, objective comparison of their cytotoxic profiles, the mechanistic causality behind their divergent activities, and the self-validating experimental protocols required to quantify these differences.

Structural Causality & Pharmacological Divergence

To understand why these two molecules exhibit vastly different cytotoxic profiles, we must examine their roles and structural engagement with cellular targets.

2,3-Dimethyl-6-amino-2H-indazole serves as the foundational building block (often designated as SM1) in the chemical synthesis of pazopanib[1]. The indazole ring is a "privileged scaffold" in medicinal chemistry, designed to provide critical hydrogen-bonding interactions with the hinge region of kinase domains. However, as an isolated intermediate, it is merely an anchor. Without further functionalization, it exhibits low baseline cytotoxicity in human cell lines and fails to inhibit target kinases[2].

Pazopanib , in contrast, is an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its potent cytotoxicity—specifically its anti-angiogenic and cytostatic effects on endothelial and tumor cells—is achieved because the indazole core is extended via condensation with a pyrimidine ring and a benzenesulfonamide moiety[1]. This complete pharmacophore allows pazopanib to competitively displace ATP, reach deep into the hydrophobic pocket, and lock the kinase domain of VEGFR2, PDGFR, and c-Kit in an inactive conformation, yielding high-affinity binding (IC50 < 1 μM)[3].

Quantitative Data Comparison

The table below summarizes the divergent pharmacological and cytotoxic profiles resulting from this structural evolution.

Parameter2,3-Dimethyl-6-amino-2H-indazolePazopanib (API)
Chemical Role Synthetic Intermediate / PrecursorActive Pharmaceutical Ingredient
Target Affinity (VEGFR2) Negligible (Lacks extended pharmacophore)High (IC50 < 1 μM)[3]
Cellular Cytotoxicity Low / Baseline in human cell lines[2]High (Potent anti-proliferative in endothelial cells)[3]
Mechanism of Action N/A (Does not competitively inhibit RTKs)ATP-competitive multi-kinase inhibitor
Pharmacophore Status Incomplete (Hinge-binder only)Complete (Indazole + Pyrimidine + Sulfonamide)

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two compounds at the VEGFR2 kinase domain.

G VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 ATP_Pocket ATP Binding Pocket (Blocked) VEGFR2->ATP_Pocket Inhibited State ATP_Active ATP Binding Pocket (Active) VEGFR2->ATP_Active Active State Pazopanib Pazopanib (API) Complete Pharmacophore Pazopanib->ATP_Pocket High Affinity Intermediate 2,3-Dimethyl-6-amino-2H-indazole Incomplete Scaffold Intermediate->ATP_Active No Binding Angio_Inhib Angiogenesis Inhibition (Cytotoxic to Endothelial Cells) ATP_Pocket->Angio_Inhib Cell_Survival Cell Survival & Proliferation (No Cytotoxicity) ATP_Active->Cell_Survival

Mechanistic divergence: Pazopanib blocks VEGFR2 signaling, whereas its intermediate fails to bind.

Self-Validating Experimental Protocols

To rigorously validate this SAR divergence, we must employ a two-tiered experimental system: an isolated biochemical assay to prove the lack of target engagement by the intermediate, and a phenotypic cellular assay to confirm the resulting lack of cytotoxicity.

Protocol 1: VEGFR2 Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality: We utilize HTRF because it eliminates false positives caused by compound autofluorescence. This ensures that the lack of signal from the indazole intermediate is due to a true inability to bind the ATP pocket, rather than assay interference.

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.1 mM EGTA, and 0.01% Tween-20.

  • Compound Plating: Dispense serial dilutions (10 μM to 0.1 nM) of Pazopanib and 2,3-Dimethyl-6-amino-2H-indazole into a 384-well plate.

  • Internal Controls (Self-Validation): Include DMSO (vehicle control, 0% inhibition) and Staurosporine (pan-kinase inhibitor, 100% inhibition) to establish the assay's dynamic range. This validates that any lack of inhibition from the intermediate is a true negative.

  • Enzyme/Substrate Addition: Add recombinant VEGFR2 kinase domain and a biotinylated poly-GT peptide substrate.

  • Reaction Initiation: Add ATP at a concentration equal to its Km for VEGFR2. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA, followed by Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm). Calculate IC50 values using a 4-parameter logistic curve fit.

Protocol 2: HUVEC Proliferation and Cytotoxicity Assay

Causality: Biochemical binding must translate to phenotypic effects. Human Umbilical Vein Endothelial Cells (HUVECs) are highly dependent on VEGFR signaling for survival. If a compound successfully inhibits VEGFR2, it will induce cytotoxicity/cytostasis in VEGF-stimulated HUVECs[3].

  • Cell Seeding: Seed HUVECs at 3,000 cells/well in a 96-well opaque plate using endothelial basal medium supplemented with 2% FBS. Starve overnight.

  • Stimulation & Treatment: Stimulate cells with 10 ng/mL recombinant human VEGF. Immediately treat with serial dilutions of Pazopanib or 2,3-Dimethyl-6-amino-2H-indazole.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add CellTiter-Glo® reagent (which quantifies ATP as an indicator of metabolically active cells) to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. The drastic drop in ATP levels in Pazopanib-treated wells confirms its potent anti-angiogenic cytotoxicity, whereas the high ATP levels in the intermediate-treated wells confirm its lack of cytotoxic efficacy.

References

  • Benchchem. "2,3-Dimethyl-6-nitro-2H-indazole" Benchchem.
  • IMR Press. "Synthesis and characterization of four process impurities in pazopanib"
  • Google P

Sources

Validation

A Comparative Guide to Spectroscopic Data Analysis for the Differentiation of Indazole Regioisomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Regioisomer Challenge Indazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in a multit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Regioisomer Challenge

Indazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[1] The indazole core exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[2][3] However, synthetic routes aimed at functionalizing the indazole nitrogen frequently yield a mixture of N-1 and N-2 substituted regioisomers.[1][2] These isomers, while structurally similar, can possess markedly different physicochemical, pharmacological, and toxicological profiles. Consequently, their unambiguous structural elucidation is not merely an academic exercise but a critical step in drug discovery and development.

This guide provides an in-depth comparison of spectroscopic methodologies for the definitive differentiation of N-1 and N-2 indazole regioisomers. We will delve into the mechanistic basis for the observed spectral differences and provide field-proven experimental protocols to empower researchers to make accurate and confident structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy stands as the most powerful and informative technique for distinguishing between indazole regioisomers.[1][3][4] One-dimensional (¹H and ¹³C) spectra provide initial, often diagnostic, clues, while two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer definitive, irrefutable evidence of the substitution pattern.[5][6][7][8][9]

¹H NMR: A First Look at the Proton Environment

The chemical shifts of the indazole core protons are highly sensitive to the electronic environment, which is directly influenced by the position of the N-substituent. The most significant diagnostic proton is typically H-3.

  • Causality: In the 2H-indazole isomer, the H-3 proton is adjacent to a "pyridine-like" nitrogen (N-2), which is more electron-withdrawing than the "pyrrole-like" nitrogen at the N-1 position in the 1H-isomer. This results in a significant deshielding of the H-3 proton in N-2 isomers, causing it to resonate at a higher chemical shift (further downfield).[2] Additionally, the H-7 proton in N-2 isomers often appears at a higher frequency due to the deshielding effect of the N-1 lone pair.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N-Substituted Indazole Isomers

ProtonRepresentative N-1 Isomer (in CDCl₃)Representative N-2 Isomer (in CDCl₃)Key Differentiating Feature
H-3 ~8.0-8.1 ppm~8.4 ppm or higherThe H-3 proton is consistently more deshielded (downfield) in the N-2 isomer.[2]
H-7 ~7.7-7.8 ppmHigher frequency than N-1 isomerThe H-7 proton is deshielded in the N-2 isomer due to the anisotropic effect of the N-1 lone pair.[1]
Aromatic Protons (H-4, H-5, H-6) ~7.1-7.6 ppmShow slight variations compared to N-1While less diagnostic, subtle shifts in the benzene ring protons can be observed.[1][2]
¹³C NMR: Probing the Carbon Skeleton

¹³C NMR is an exceptionally reliable method for isomer assignment.[1] The chemical shifts of the pyrazole ring carbons, particularly C-3 and the bridgehead carbon C-7a, are highly diagnostic.

  • Causality: The electronic differences between the pyridine-like and pyrrole-like nitrogen environments in the two isomers cause substantial changes in the shielding of adjacent carbon atoms. In N-2 isomers, C-3 is significantly shielded (shifted upfield) while the bridgehead carbon C-7a is deshielded (shifted downfield) compared to the N-1 isomer.[2]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for N-Substituted Indazole Isomers

CarbonRepresentative N-1 Isomer (in CDCl₃)Representative N-2 Isomer (in CDCl₃)Key Differentiating Feature
C-3 ~134-135 ppm~123 ppmA significant upfield shift (~12 ppm) for C-3 is a hallmark of the N-2 isomer.[2][10]
C-7a ~140 ppm~149 ppmThe bridgehead carbon C-7a is distinctly deshielded (downfield) in the N-2 isomer.[2]
C-3a ~123 ppm~127 ppmC-3a also shows a characteristic downfield shift in the N-2 isomer.[2]
2D NMR: Unambiguous Connectivity and Spatial Relationships

When 1D NMR data is ambiguous, 2D NMR techniques provide definitive structural evidence by revealing through-bond and through-space correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assigning regiochemistry.[8][9] The experiment detects long-range (2-3 bond) correlations between protons and carbons. For an N-alkylated indazole, the key is to observe the correlation from the methylene protons (α-CH₂) of the alkyl chain to the carbons of the indazole core.

    • N-1 Isomer: A clear correlation will be seen between the α-CH₂ protons and the bridgehead carbon C-7a .[8][9]

    • N-2 Isomer: A clear correlation will be seen between the α-CH₂ protons and carbon C-3 .[8][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (<5 Å). For N-substituted indazoles, a NOESY experiment can reveal a correlation between the α-CH₂ protons of the substituent and a specific proton on the indazole ring, confirming the substitution site.

    • N-1 Isomer: An NOE is expected between the α-CH₂ protons and the H-7 proton.

    • N-2 Isomer: An NOE is expected between the α-CH₂ protons and the H-3 proton.[5][6]

Experimental Protocol: NMR Analysis of Indazole Regioisomers

  • Sample Preparation: Dissolve 5-10 mg of the purified indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure the spectral width covers 0-15 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a standard proton-decoupled 1D ¹³C NMR spectrum. A greater number of scans will be necessary compared to ¹H NMR.

  • 2D NMR Acquisition (HMBC & NOESY):

    • HMBC: Acquire a gradient-selected, phase-sensitive HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.[11]

    • NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for small to medium-sized molecules (typically 500-800 ms).

  • Data Processing and Analysis: Process the data using standard NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze the key diagnostic chemical shifts in the 1D spectra and, most importantly, the cross-peaks in the 2D HMBC and NOESY spectra to assign the structure.

Diagram: Logical Workflow for Isomer Assignment using HMBC

HMBC_Workflow cluster_N1 N-1 Isomer Identification cluster_N2 N-2 Isomer Identification N1_H α-CH₂ Protons N1_C7a Indazole C-7a N1_H->N1_C7a ³J Correlation Observed N1_Conclusion Structure Confirmed: N-1 Isomer N2_H α-CH₂ Protons N2_C3 Indazole C-3 N2_H->N2_C3 ³J Correlation Observed N2_Conclusion Structure Confirmed: N-2 Isomer Start Acquire HMBC Spectrum of Alkylated Indazole

Caption: HMBC workflow for distinguishing N-1 and N-2 indazole isomers.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR is the most definitive method, IR and MS provide valuable, often complementary, data that can quickly support an initial hypothesis, especially in high-throughput settings.

Infrared (IR) Spectroscopy

For unsubstituted indazoles, IR spectroscopy offers a very clear diagnostic feature. The presence of the N-H bond in the 1H-tautomer gives rise to a characteristic absorption band that is absent in N-substituted derivatives.

  • Causality: The stretching vibration of the N-H bond is an active mode in the infrared spectrum. Its absence in a product mixture, coupled with the appearance of new C-H stretching bands from an alkyl substituent, is strong evidence that N-functionalization has occurred. Differences in the "fingerprint region" (below 1500 cm⁻¹) between the two isomers can also be diagnostic, though they require comparison to known standards.[2]

Table 3: Key Differentiating IR Absorption Bands (cm⁻¹)

Vibrational Mode1H-Indazole (Unsubstituted)N-1 or N-2 Substituted IsomerKey Differentiating Feature
N-H Stretch ~3150 cm⁻¹ (broad)AbsentThe presence of a broad N-H stretch is a clear indicator of an unsubstituted 1H-indazole.[2][4]
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Present in both, not a primary differentiator.[2]
Ring Vibrations ~1620-1480 cm⁻¹~1620-1590 cm⁻¹The pattern of bands in the fingerprint region will differ between isomers.[2]
Mass Spectrometry (MS)

As regioisomers, N-1 and N-2 substituted indazoles have identical molecular weights and will show the same molecular ion peak (M⁺). However, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

  • Causality: The stability of the resulting fragment ions can be influenced by the position of the substituent. While often subtle, the relative abundances of fragments formed by the loss of the N-substituent or subsequent ring cleavages may provide clues to the isomeric structure, particularly when analyzing a series of related derivatives.[2]

Table 4: Mass Spectrometry Fragmentation Characteristics

Isomer TypeTypical Fragmentation PatternKey Differentiating Feature
N-1 Derivatives Loss of the N-1 substituent, followed by fragmentation of the indazole ring.The relative abundances of key fragment ions may differ from the N-2 isomer.[2][12]
N-2 Derivatives Loss of the N-2 substituent, with subsequent ring fragmentation.Comparative analysis against a known standard is often required for confident assignment.[2]

Experimental Protocol: IR and MS Analysis

Infrared (IR) Spectroscopy

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify the presence or absence of the N-H stretching band and compare the fingerprint region to reference spectra if available.

Mass Spectrometry (MS)

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for fragmentation analysis, Electrospray Ionization for soft ionization) and mass analyzer (e.g., Quadrupole, TOF).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Acquire a full-scan mass spectrum to confirm the molecular weight. If using a fragmentation technique like EI-MS or tandem MS (MS/MS), acquire the fragmentation pattern.

  • Data Analysis: Compare the fragmentation patterns of the regioisomer mixture or isolated isomers, paying close attention to the relative intensities of the fragment ions.

Diagram: Overall Spectroscopic Analysis Workflow

Analysis_Workflow cluster_Screening Initial Screening cluster_Confirmation Definitive Structural Elucidation Start Indazole Synthesis (Potential Isomer Mixture) IR IR Spectroscopy Start->IR Preliminary Check MS Mass Spectrometry Start->MS Preliminary Check NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D MS->NMR_1D NMR_2D 2D NMR (HMBC, NOESY) NMR_1D->NMR_2D If Ambiguous Final_N1 Structure Confirmed: N-1 Regioisomer NMR_1D->Final_N1 If Clear & Diagnostic Final_N2 Structure Confirmed: N-2 Regioisomer NMR_1D->Final_N2 If Clear & Diagnostic NMR_2D->Final_N1 Unambiguous Assignment NMR_2D->Final_N2 Unambiguous Assignment

Sources

Comparative

Benchmarking different synthetic routes for 2,3-dimethyl-2H-indazol-6-amine production

Introduction & Strategic Context 2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) is a highly critical pharmaceutical intermediate, primarily utilized as the core building block in the synthesis of Pazopanib—a multi-ta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2,3-Dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) is a highly critical pharmaceutical intermediate, primarily utilized as the core building block in the synthesis of Pazopanib—a multi-target receptor tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma[1].

In industrial scale-up, the production of this intermediate demands stringent control over two chemical phenomena: regioselectivity during the methylation of the indazole core, and chemoselectivity during the reduction of the nitro group[2][3]. This guide benchmarks the prevailing synthetic routes, providing comparative experimental data and causality-driven insights to help process chemists optimize yield, scalability, and environmental footprint.

Mechanistic Overview & Synthetic Strategy

The synthesis of 2,3-dimethyl-2H-indazol-6-amine universally proceeds via a two-step sequence starting from the commercially available 3-methyl-6-nitro-1H-indazole[3][4]:

  • Regioselective N2-Methylation : Converting the 1H-indazole to 2,3-dimethyl-6-nitro-2H-indazole.

  • Nitro Reduction : Reducing the nitro group to an amine to yield the final target product.

SyntheticPathway SM 3-Methyl-6-nitro-1H-indazole (Starting Material) INT 2,3-Dimethyl-6-nitro-2H-indazole (Key Intermediate) SM->INT Step 1: N2-Methylation (Kinetic Control) PROD 2,3-Dimethyl-2H-indazol-6-amine (Target Product) INT->PROD Step 2: Nitro Reduction (Chemoselective) API Pazopanib (Tyrosine Kinase Inhibitor) PROD->API Downstream Coupling

Figure 1: Two-step synthetic workflow for 2,3-dimethyl-2H-indazol-6-amine and API integration.

Benchmarking Step 1: Regioselective N2-Methylation

The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic. The N1-methylated product is thermodynamically favored, whereas the N2-methylated isomer—the required precursor for Pazopanib—is kinetically favored[2]. Selecting the right methylating agent is critical to drive this kinetic control.

Route 1A: Trimethyloxonium Tetrafluoroborate (Meerwein's Salt) or Methyl Iodide

Historically, Meerwein's salt or Methyl Iodide (MeI) was utilized for this methylation[5].

  • Mechanistic Flaw : While these highly reactive alkylating agents can attack the N2 position, they often lead to a mixture of regioisomers. Furthermore, Meerwein's salt is highly moisture-sensitive, and MeI is highly toxic and volatile. Yields for the N2 isomer typically hover around 73% after extensive purification[6].

Route 1B: Dimethyl Carbonate (DMC) with DABCO (Recommended)

A modern, green-chemistry approach utilizes Dimethyl carbonate (DMC) in the presence of Triethylenediamine (DABCO)[2][6].

  • Mechanistic Advantage : DABCO acts as a nucleophilic catalyst, activating the environmentally benign DMC. Conducting the reaction in N,N-Dimethylformamide (DMF) at elevated temperatures strictly enforces kinetic control, selectively yielding the N2-isomer. This route significantly reduces toxicity hazards and achieves much higher yields (81.1% – 97%)[6][7].

Table 1: Comparative Performance of Methylation Routes
ParameterRoute 1A (Meerwein's Salt / MeI)Route 1B (DMC / DABCO)
Reagent Toxicity High (Toxic alkylating agents)Low (Green reagent)
Regioselectivity (N2:N1) ModerateHigh (Strict Kinetic Control)
Typical Yield ~73%[6]81.1% - 97%[6][7]
Scalability Poor (Moisture sensitive)Excellent (Robust & Economical)

Benchmarking Step 2: Nitro Reduction

The reduction of 2,3-dimethyl-6-nitro-2H-indazole must be chemoselective to avoid over-reduction or ring-opening of the sensitive indazole core.

Route 2A: Chemical Reduction via Tin(II) Chloride (SnCl₂)
  • Mechanism : SnCl₂ in concentrated HCl provides a robust single-electron transfer reduction of the nitro group at 0°C to room temperature[8][9].

  • Drawbacks : This method generates massive amounts of heavy metal tin waste. The highly acidic conditions require careful downstream neutralization, and the product is isolated as a hydrochloride salt, which necessitates an additional free-basing step before API coupling[8]. Yields are generally ~86.8%[8].

Route 2B: Catalytic Hydrogenation via Raney Nickel (Recommended)
  • Mechanism : Hydrogen gas (H₂) over a Raney Nickel catalyst in methanol provides smooth, chemoselective reduction[9][10].

  • Advantages : Highly scalable and environmentally friendly, generating water as the only byproduct. Raney Nickel under 3.5 - 4.0 kg/cm ² H₂ pressure at 25–30°C provides near-quantitative conversion. The catalyst is easily recovered via simple filtration through a Celite bed[9][10].

Table 2: Comparative Performance of Reduction Routes
ParameterRoute 2A (SnCl₂ / HCl)Route 2B (Raney Ni / H₂)
Environmental Impact High (Heavy metal waste)Low (Water byproduct)
Reaction Conditions 0°C to Room Temp, Highly Acidic25-30°C, 3.5-4.0 kg/cm ² H₂[10]
Typical Yield ~86.8%[8]>90% (Near quantitative)
Downstream Processing Complex (Neutralization needed)Simple (Filtration of catalyst)

Optimized Experimental Protocols

Based on the benchmarking data, the DMC methylation followed by Raney Nickel hydrogenation represents the most self-validating, scalable, and reliable system for 2,3-dimethyl-2H-indazol-6-amine production.

Protocol A: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole (DMC Route)[2][7]
  • Preparation : Dissolve 3-methyl-6-nitro-1H-indazole (10.00 g, 56 mmol) and DABCO (6.40 g, 56 mmol) in 100 mL of DMF.

  • Activation : Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere to ensure complete dissolution and base activation.

  • Addition : Slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise to the reaction mixture.

  • Reflux : Heat the system to reflux temperature (approx. 80-100°C) and maintain continuous stirring for 6 to 10 hours[6][7].

  • Workup : Cool the mixture to room temperature. Add 120 mL of deionized water and stir for 15 minutes to precipitate the product out of the organic phase.

  • Isolation : Collect the light yellow solid via vacuum filtration, wash thoroughly with water, and dry to yield 2,3-dimethyl-6-nitro-2H-indazole (Yield: ~81.1%, Melting Point: 187-187.6 °C)[7].

Protocol B: Synthesis of 2,3-dimethyl-2H-indazol-6-amine (Raney Ni Route)[9][10]
  • Preparation : Suspend 2,3-dimethyl-6-nitro-2H-indazole (85 g, 0.45 mol) in 850 mL of methanol inside a high-pressure autoclave[10].

  • Catalyst Addition : Carefully add Raney nickel (21.25 g) to the suspension. (Critical Safety Note: Raney Nickel is highly pyrophoric; it must be kept wet at all times).

  • Hydrogenation : Purge the autoclave with nitrogen gas three times to remove oxygen, then introduce hydrogen gas. Maintain the pressure at 3.5 to 4.0 kg/cm ² and the internal temperature between 25°C and 30°C[9][10].

  • Reaction : Stir the mixture vigorously for 5 hours. Monitor reaction completion via TLC or HPLC.

  • Filtration : Filter the reaction mixture through a Celite (hyflo) bed to safely remove the catalyst. Wash the bed with methanol (3 x 85 mL) to ensure complete product recovery[10].

  • Concentration : Recover the solvent under reduced pressure. The resulting 2,3-dimethyl-2H-indazol-6-amine can be used directly as a methanolic solution in the next Pazopanib coupling step, or precipitated using n-heptane/dichloromethane to afford a light brown solid[9].

References

  • Research & Reviews: Journal of Chemistry (RROIJ). "Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride". Available at:[Link][5]

  • European Patent Office. "EP2935250B1 - PROCESS FOR THE PREPARATION OF PAZOPANIB OR SALTS THEREOF". Available at:[10]

  • Apicule. "3-Methyl-6-nitro-1H-indazole (CAS No: 6494-19-5) API Intermediate Manufacturers". Available at: [Link][4]

  • World Scientific Publishing. "A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib". Available at: [Link][1]

  • United States Patent and Trademark Office. "US20150329526A1 - Process for the preparation of pazopanib or salts thereof". Available at:[9]

  • China National Intellectual Property Administration. "CN103319410A - Synthesis method of indazole compound". Available at:[6]

Sources

Validation

A Comparative Guide to the Inter-Laboratory Quantification of 2,3-Dimethyl-6-amino-2H-indazole

This guide provides an in-depth comparison of two prevalent analytical methods for the quantification of 2,3-Dimethyl-6-amino-2H-indazole, a significant process-related impurity in the synthesis of the multi-targeted tyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two prevalent analytical methods for the quantification of 2,3-Dimethyl-6-amino-2H-indazole, a significant process-related impurity in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1][2] The accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering a framework for an inter-laboratory study to assess and compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The choice of an analytical method for impurity quantification is a critical decision in pharmaceutical development and quality control. It hinges on a balance of sensitivity, selectivity, accuracy, precision, and practical considerations such as cost and accessibility of instrumentation. This guide will delve into the theoretical underpinnings and practical execution of both an HPLC-UV and an LC-MS/MS method, providing detailed protocols and a framework for comparing their performance characteristics in a collaborative, multi-laboratory setting.

The Importance of Inter-Laboratory Studies

An inter-laboratory study, also known as a proficiency test, is a powerful tool for evaluating the performance of analytical methods and the competence of participating laboratories. By analyzing identical samples, laboratories can assess the reproducibility and robustness of a method, identify potential biases, and ensure consistency in results across different sites. This is particularly crucial in the pharmaceutical industry, where analytical methods are often transferred between research and development, quality control, and contract manufacturing organizations.

Analyte at a Glance: 2,3-Dimethyl-6-amino-2H-indazole

CharacteristicInformation
Chemical Name 2,3-Dimethyl-6-amino-2H-indazole
CAS Number 444731-72-0 (Free base)[3]
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Significance Process-related impurity in Pazopanib synthesis.[1][2]

A certified reference material for 2,3-Dimethyl-6-amino-2H-indazole or its hydrochloride salt is essential for this study and is commercially available from suppliers such as LGC Standards and Cleanchem.[3][4]

Inter-Laboratory Study Design

The following diagram outlines the workflow for the proposed inter-laboratory study.

Sources

Safety & Regulatory Compliance

Safety

2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) proper disposal procedures

An authoritative operational guide for the safe handling, decontamination, and terminal disposal of 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) . Operational Context & Chemical Identity 2,3-Dimethyl-6-amino-2H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative operational guide for the safe handling, decontamination, and terminal disposal of 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) .

Operational Context & Chemical Identity

2,3-Dimethyl-6-amino-2H-indazole and its hydrochloride salts are critical intermediates and known impurities in the synthesis of Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR 1. While highly valuable in oncology drug development, its structural profile—an aromatic amine complexed as a halogenated salt—presents specific toxicological and environmental challenges. Proper disposal is not merely a regulatory formality; it is a chemical necessity to prevent environmental contamination and occupational exposure.

Physicochemical & Hazard Profile

To design a self-validating safety protocol, one must first understand the intrinsic properties of the molecule. The table below summarizes the quantitative data and operational implications for this compound 2, 3.

Property / HazardValue / ClassificationOperational Implication
CAS Number 635702-60-2 (HCl salt) / 444731-72-0 (Base)Ensure the correct SDS is referenced during EHS audits.
Molecular Formula C9​H11​N3​⋅xHCl High chloride content necessitates a scrubber during incineration.
Solubility Slightly soluble in DMSO and MethanolUse alcohol, not water, for surface decontamination.
GHS Classification Acute Tox. 4 (H302), Skin Irrit. 2 (H315)Mandatory use of nitrile gloves and impervious lab coats.
GHS Classification Eye Irrit. 2A (H319), STOT SE 3 (H335)Handle strictly inside a certified fume hood to avoid inhalation.

Mechanistic Causality of Hazards: The compound acts as a Category 3 respiratory irritant (H335) primarily because the hydrochloride salt is hygroscopic. Upon contact with the mucosal membranes of the respiratory tract, it rapidly dissolves, causing localized pH shifts and direct interaction of the aromatic amine moiety with biological tissues. This dictates the strict avoidance of dust-generating procedures (Precautionary Statement P261) 4.

Waste Management & Disposal Logic

WasteManagement Start Waste Generation: 2,3-Dimethyl-6-amino-2H-indazole (Dihydrochloride) State Physical State of Waste? Start->State Solid Solid / Powder Waste (Hygroscopic) State->Solid Dry Powder Liquid Liquid Solutions (DMSO / Methanol) State->Liquid Dissolved CollectSolid Mechanically Collect Avoid Dust (P261) Solid->CollectSolid CollectLiquid Absorb with Diatomite or Universal Binder Liquid->CollectLiquid Decon Decontaminate Surfaces (Scrub with Alcohol) CollectSolid->Decon CollectLiquid->Decon Package Seal in Compatible Hazardous Waste Container Decon->Package Incinerate Chemical Incineration (Requires Afterburner & Scrubber) Package->Incinerate EPA / RCRA Compliant Disposal

Workflow for the segregation, collection, and terminal disposal of 2,3-Dimethyl-6-amino-2H-indazole.

Step-by-Step Methodologies

Protocol 1: Immediate Spill Response & Surface Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal contact.

  • Isolate the Area and Ensure PPE Compliance

    • Action: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles with side-shields, and an N95 or P100 particulate respirator 2.

    • Causality: The compound's H335 and H315 classifications mean that airborne dust will cause immediate respiratory and skin irritation. Barrier protection is the first line of defense.

  • Containment Based on Physical State

    • For Solid Spills: Gently sweep up the powder using a static-free brush and dustpan. Do not use compressed air or dry sweeping that generates dust.

    • For Liquid Spills (e.g., dissolved in DMSO): Apply a finely-powdered liquid-binding material such as diatomaceous earth (diatomite) or a commercial universal binder 4.

    • Causality: Diatomite provides an inert, high-surface-area matrix that traps the organic solvent and the dissolved active pharmaceutical ingredient (API) impurity without triggering exothermic reactions.

  • Surface Decontamination

    • Action: Scrub the spill area with paper towels soaked in ethanol or isopropanol. Follow with a secondary wipe using a mild detergent solution 2.

    • Causality: 2,3-Dimethyl-6-amino-2H-indazole is poorly soluble in water but exhibits solubility in organic solvents like methanol and DMSO 3. Using an alcohol-based scrub ensures the chemical is fully lifted from the surface rather than merely smeared.

  • Terminal Waste Packaging

    • Action: Place all collected waste, contaminated binders, and used paper towels into a chemically compatible, sealable hazardous waste container. Label as "Toxic Organic Solid Waste - Contains Aromatic Amines and Halogens."

Protocol 2: Standard Operating Procedure (SOP) for Routine Disposal

Routine laboratory waste containing this compound must be managed under strict RCRA (Resource Conservation and Recovery Act) guidelines, or local equivalents.

  • Segregation of Waste Streams

    • Action: Do not mix this waste with strong oxidizing agents or strong bases.

    • Causality: Mixing a hydrochloride salt of an amine with strong bases will precipitate the free base, potentially altering the solubility and toxicity profile of the waste stream. Oxidizing agents can react violently with the electron-rich aromatic indazole core.

  • Preparation for Transport

    • Action: Dissolve or suspend the accumulated waste in a combustible, non-halogenated solvent (e.g., ethanol, acetone) if liquid disposal is preferred by your facility's environmental health and safety (EHS) guidelines. Otherwise, keep sealed as a solid.

  • Terminal Incineration (RCRA Compliance)

    • Action: Transfer to a licensed chemical disposal facility for thermal destruction. The incinerator must be equipped with an afterburner and an alkaline scrubber [[5]]().

    • Causality: Thermal decomposition of the dihydrochloride salt releases highly toxic nitrogen oxides ( NOx​ ) and corrosive hydrogen chloride ( HCl ) gas. The afterburner ensures complete combustion of the aromatic rings, while the alkaline scrubber neutralizes the acidic HCl emissions before they reach the atmosphere.

References

  • KM Pharma Solution Private Limited: MSDS - Pazopanib Impurity 39. Available at: [Link]

  • Lookchem: Cas 635702-60-2, 2,3-dimethyl-2H-indazol-6-amine hydrochloride Properties & Safety Data. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.